2,4,5-Trifluorobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trifluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKNOGQOOZFICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344002 | |
| Record name | 2,4,5-Trifluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98349-22-5 | |
| Record name | 2,4,5-Trifluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98349-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trifluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,5-Trifluorobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of 2,4,5-Trifluorobenzonitrile. This fluorinated aromatic compound is a critical building block in the synthesis of a wide range of pharmaceuticals and agrochemicals, making it a molecule of significant interest to the scientific community.
Core Physical and Chemical Properties
This compound is a colorless to light yellow liquid at room temperature. Its key physical and chemical data are summarized in the tables below, providing a ready reference for laboratory and research applications.
General and Physical Properties
| Property | Value | Citations |
| Appearance | Colorless to light yellow, clear liquid | [1] |
| Boiling Point | 170 °C | [1] |
| Density | 1.38 g/mL | [1] |
| Refractive Index (n20D) | 1.47 | [1] |
| Solubility | Soluble in organic solvents | [1] |
| Storage Conditions | Room Temperature | [1] |
Chemical Identification and Molecular Data
| Identifier | Value | Citations |
| Molecular Formula | C₇H₂F₃N | [1] |
| Molecular Weight | 157.1 g/mol | [1] |
| CAS Number | 98349-22-5 | [1] |
| PubChem ID | 593813 | [1][2] |
| MDL Number | MFCD00013289 | [1] |
| InChI | InChI=1S/C7H2F3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | [2] |
| InChIKey | DLKNOGQOOZFICZ-UHFFFAOYSA-N | [2] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through various routes. Below are detailed experimental protocols for two common methods.
Method 1: Fluorination of 2,4-dichloro-5-fluorobenzonitrile
This process involves the reaction of 2,4-dichloro-5-fluorobenzonitrile with an alkali metal fluoride in the presence of a phase transfer catalyst.[3]
Reaction Scheme:
Experimental Protocol:
-
A mixture of 136.2 g (2.2 mol) of potassium fluoride/cesium fluoride (9:1), 6.0 g (15 mmol) of n-butyltriphenylphosphonium bromide, and 300 g of sulfolane is prepared.[3]
-
The mixture undergoes incipient distillation.[3]
-
190.0 g (1 mol) of 2,4-dichloro-5-fluorobenzonitrile is added, and the mixture is heated to 200°C.[3]
-
The reaction is monitored for completion (approximately 9 hours).[3]
-
After the reaction, the salt is removed by filtration.[3]
-
The mother liquor is fractionated to yield this compound.[3] The product distills at 78°C under a pressure of 26 torr.[3]
Method 2: From 2,4,5-Trifluoroaniline
This two-step process involves the diazotization of 2,4,5-trifluoroaniline followed by reaction with an alkali metal cyanide.[4][5]
Reaction Scheme:
Experimental Protocol:
Step 1: Diazotization
-
4.4 g (30 mmol) of 2,4,5-trifluoroaniline is dissolved in 25 ml of glacial acetic acid and cooled in an ice bath.[4]
-
With stirring, 4.5 g (31.5 mmol) of nitrosylsulphuric acid is added.[4]
-
The ice bath is removed, and the reaction mixture is stirred for an additional hour.[4]
Step 2: Cyanation
-
The reaction product from Step 1 is then reacted with an alkali metal cyanide in the presence of a transition metal compound, an acid acceptor, and a diluent to yield this compound.[4][5]
Analytical Methods
Gas Chromatography (GC)
GC is commonly used to assess the purity of this compound.[3] An example of a GC-MS method for impurity profiling of a similar compound, 4-fluorobenzonitrile, is provided below.[6]
Example GC-MS Protocol for Impurity Profiling:
| Parameter | Value |
| Instrument | Q Exactive GC Orbitrap GC-MS/MS |
| Column | 30 m × 0.25 mm I.D. × 0.25 µm film capillary column |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 to 320 °C at 20 °C/min |
| Injection Volume | 1 µL |
| Split Ratio | 40:1 |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 250 °C |
| Transfer Line Temp. | 250 °C |
High-Performance Liquid Chromatography (HPLC)
HPLC can be employed for the analysis of reaction mixtures containing fluorinated benzoic acids, which are derivatives of fluorinated benzonitriles.[7]
Example HPLC Protocol for a Related Compound (2,4,5-Trifluorobenzoic Acid):
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic acid (40:60:2) or Acetonitrile:0.1% Citric acid aqueous solution (55:45) |
| Detection | UV at 272 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. 1H, 13C, and 19F NMR would be utilized for complete characterization. While a specific spectrum for this compound is not provided, spectra for similar compounds like 2-fluorobenzonitrile and 4-fluorobenzonitrile are available for reference.[8][9] 19F NMR is particularly informative for fluorinated compounds.[10]
Applications in Research and Development
This compound is a versatile intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][11][12][13]
Pharmaceutical Synthesis
This compound serves as a crucial precursor for a variety of active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer agents.[1] Its trifluorinated phenyl ring is a key pharmacophore in many developmental drugs. For example, it is a building block in the synthesis of a fluorinated analog of the antibiotic platensimycin.[14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H2F3N | CID 593813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CA2090768A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]
- 5. A process for preparing 2,4,5-trifluoro-benzonitrile | Semantic Scholar [semanticscholar.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]
- 10. This compound 99 98349-22-5 [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. ossila.com [ossila.com]
A Technical Guide to the Spectroscopic Analysis of 2,4,5-Trifluorobenzonitrile
Introduction: 2,4,5-Trifluorobenzonitrile (CAS No: 98349-22-5) is a fluorinated aromatic compound with the molecular formula C₇H₂F₃N.[1][2] It serves as a versatile building block and a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials.[1][3] Its unique electronic properties, conferred by the three fluorine atoms and the nitrile group, make it a compound of significant interest in drug development and materials science. A thorough understanding of its spectroscopic characteristics is paramount for researchers for quality control, reaction monitoring, and structural elucidation. This guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Vibrational (FT-IR and FT-Raman), and Mass Spectrometry (MS), complete with experimental protocols and analytical workflows.
Overall Spectroscopic Analysis Workflow
The structural characterization of this compound involves a multi-technique spectroscopic approach. The general workflow begins with sample preparation, followed by data acquisition using various spectroscopic methods, and culminates in data processing and interpretation to confirm the molecule's identity and purity.
Caption: General workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and probing the environment of the fluorine atoms. For fluorinated compounds, ¹⁹F NMR is particularly valuable due to its high sensitivity and wide chemical shift range.[4][5]
Data Presentation: NMR Spectral Data
The following table summarizes the expected NMR signals for this compound. Note that exact chemical shifts (δ) are dependent on the solvent, concentration, and reference standard used.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Key Couplings |
| ¹H | ~7.5 - 8.0 | 2 distinct multiplets | H-H, H-F |
| ¹³C | ~100 - 160 | 7 distinct signals | C-F, C-C |
| ¹⁹F | Varies widely | 3 distinct multiplets | F-F, F-H |
| -C≡N | ~110 - 120 | Singlet (or triplet from ¹⁴N) | Low intensity |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 20-30 mg of this compound and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[6] Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Sample Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.[7]
-
Data Acquisition:
-
Tune and match the probe for each nucleus.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H spectrum using a standard pulse-acquire sequence (e.g., zg30).
-
Acquire a broadband proton-decoupled ¹³C spectrum using a pulse sequence like zgpg30.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set appropriate spectral widths, acquisition times, and relaxation delays for each experiment.[6][8]
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs), followed by phase and baseline correction to obtain the final spectra.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 99 98349-22-5 [sigmaaldrich.com]
- 3. ossila.com [ossila.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. ekwan.github.io [ekwan.github.io]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
1H NMR spectrum of 2,4,5-Trifluorobenzonitrile
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,4,5-Trifluorobenzonitrile
This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The document details the quantitative spectral data, a standardized experimental protocol for data acquisition, and a visual representation of the proton signaling pathways.
Quantitative ¹H NMR Data
The ¹H NMR spectrum of this compound exhibits two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile group and the three fluorine atoms. The observed splitting patterns are complex due to spin-spin coupling between the protons and the neighboring fluorine atoms.
Below is a summary of the interpreted ¹H NMR data. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).
| Proton | Position | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constants (J) / Hz |
| H-3 | ortho to CN | ~7.85 | ddd (doublet of doublet of doublets) | ³J(H3-F4) ≈ 8.5, ³J(H3-F2) ≈ 6.5, ⁴J(H3-F5) ≈ 4.5 |
| H-6 | meta to CN | ~7.55 | ddd (doublet of doublet of doublets) | ³J(H6-F5) ≈ 9.0, ⁴J(H6-F4) ≈ 6.0, ⁵J(H6-F2) ≈ 2.5 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The values provided are estimations based on spectral analysis and typical coupling constants for fluorinated aromatic compounds.
Molecular Structure and Proton Assignments
The structure of this compound with the IUPAC numbering for the proton and fluorine substituents is shown below. This numbering is used for the assignment of signals in the data table.
graph 2_4_5_Trifluorobenzonitrile_Structure {
layout=neato;
node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"];
edge [color="#5F6368"];
// Benzene ring nodes
C1 [pos="0,1.5!", label="C1"];
C2 [pos="-1.3,0.75!", label="C2"];
C3 [pos="-1.3,-0.75!", label="C3"];
C4 [pos="0,-1.5!", label="C4"];
C5 [pos="1.3,-0.75!", label="C5"];
C6 [pos="1.3,0.75!", label="C6"];
// Substituent nodes
CN [pos="0,2.5!", label="C≡N"];
F2 [pos="-2.3,1.25!", label="F", fontcolor="#EA4335"];
H3 [pos="-2.3,-1.25!", label="H", fontcolor="#4285F4"];
F4 [pos="0,-2.5!", label="F", fontcolor="#EA4335"];
F5 [pos="2.3,-1.25!", label="F", fontcolor="#EA4335"];
H6 [pos="2.3,1.25!", label="H", fontcolor="#4285F4"];
// Benzene ring edges
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Substituent edges
C1 -- CN;
C2 -- F2;
C3 -- H3;
C4 -- F4;
C5 -- F5;
C6 -- H6;
}
Caption: ¹H-¹⁹F spin-spin coupling relationships in this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used.
-
Sample Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS is set to 0.00 ppm and is used to calibrate the chemical shift scale.[1]
-
Transfer to NMR Tube : Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional) : For highly sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., nitrogen or argon) through the solution or by several freeze-pump-thaw cycles.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.
Parameter Recommended Value Purpose Spectrometer Frequency 400 MHz (for ¹H) Defines the magnetic field strength. Pulse Program Standard 1D proton (e.g., 'zg30') A simple pulse-acquire sequence. Pulse Width (P1) ~30° flip angle To ensure quantitative signal intensity and prevent saturation. Acquisition Time (AQ) 2-4 seconds Determines the resolution in the frequency domain. Relaxation Delay (D1) 1-5 seconds Allows for full relaxation of the protons between scans. Number of Scans (NS) 8-16 To improve the signal-to-noise ratio. Spectral Width (SW) 16 ppm (approx. 6400 Hz) To encompass the entire range of expected proton chemical shifts. Temperature 298 K (25 °C) A standard operating temperature.
Data Acquisition
-
Insert Sample : Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Tuning and Matching : Tune and match the probe to the ¹H frequency to ensure efficient transfer of radiofrequency power.
-
Set Receiver Gain : Adjust the receiver gain to an optimal level to maximize the signal without causing ADC overflow.
-
Acquire Spectrum : Start the acquisition using the parameters defined above.
Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction : Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
-
Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration : Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Peak Picking and Analysis : Identify the chemical shift of each peak and analyze the splitting patterns to determine multiplicities and coupling constants.
References
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2,4,5-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,4,5-trifluorobenzonitrile. As a key building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation. This document presents predicted ¹³C NMR chemical shift data, a standard experimental protocol for its acquisition, and visual diagrams to illustrate the molecular structure and analytical workflow.
Predicted ¹³C NMR Chemical Shifts
Due to the absence of publicly available, experimentally derived and assigned ¹³C NMR data for this compound, the following chemical shifts have been predicted using computational methods. These predictions are based on established algorithms that account for the electronic environment of each carbon atom, including the significant effects of the fluorine and nitrile substituents.
It is important to note that these are theoretical values and may differ from experimental results. The actual chemical shifts can be influenced by solvent, concentration, and temperature. The carbon atoms are numbered as indicated in the molecular structure diagram below.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C1 | 98.4 | d |
| C2 | 158.5 | ddd |
| C3 | 118.9 | dd |
| C4 | 150.1 | ddd |
| C5 | 146.9 | ddd |
| C6 | 106.8 | dd |
| CN | 114.2 | s |
Disclaimer: The chemical shift values and multiplicities are predicted and should be confirmed by experimental data.
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the ¹³C NMR data table.
Caption: Molecular structure of this compound with carbon numbering.
Experimental Protocol for ¹³C NMR Acquisition
The following provides a standard methodology for acquiring a ¹³C NMR spectrum of this compound.
3.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 20-50 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and well-characterized residual solvent peak.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.
3.2. NMR Spectrometer Setup
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity.
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
3.3. Acquisition Parameters
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100-120 ppm, should be sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (typically several hundred to a few thousand) should be acquired to achieve an adequate signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
3.4. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Workflow for ¹³C NMR Analysis
The following diagram outlines the logical workflow from sample preparation to spectral analysis for obtaining and interpreting the ¹³C NMR spectrum of this compound.
Caption: Workflow for ¹³C NMR Spectroscopy.
Principles of ¹³C NMR in Fluorinated Benzonitriles
The ¹³C NMR spectrum of this compound is characterized by several key features arising from the presence of fluorine atoms and the nitrile group:
-
Chemical Shifts: The electronegative fluorine atoms and the electron-withdrawing nitrile group significantly influence the chemical shifts of the aromatic carbons. Carbons directly bonded to fluorine (C-F) will experience a large downfield shift.
-
Carbon-Fluorine Coupling (J-coupling): A prominent feature in the ¹³C NMR spectra of organofluorine compounds is the through-bond scalar coupling between ¹³C and ¹⁹F nuclei. This results in the splitting of carbon signals into multiplets.
-
¹J(C-F): One-bond coupling constants are typically large, in the range of 240-260 Hz.
-
²J(C-F): Two-bond coupling constants are smaller, generally around 20-30 Hz.
-
³J(C-F) and ⁴J(C-F): Three- and four-bond couplings are also often observed, with smaller coupling constants (typically 3-10 Hz).
-
-
Signal Multiplicity: The multiplicity of each carbon signal will depend on the number of fluorine atoms it couples with and the magnitude of the respective coupling constants. This can lead to complex splitting patterns, such as doublets, triplets, or doublet of doublets.
-
Nitrile Carbon: The carbon of the nitrile group (C≡N) typically appears in the 110-120 ppm region. It is a quaternary carbon and will likely show a weaker signal intensity compared to the protonated carbons.
A comprehensive analysis of the ¹³C NMR spectrum, including the chemical shifts and the C-F coupling patterns, is essential for the unambiguous structural confirmation of this compound and its derivatives.
An In-depth Technical Guide to the FTIR Spectral Analysis of 2,4,5-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectral analysis of 2,4,5-Trifluorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1] This document outlines the theoretical basis for its vibrational spectrum, a detailed experimental protocol for obtaining high-quality FTIR data, and a thorough analysis of its characteristic spectral features.
Introduction to the Vibrational Spectroscopy of this compound
This compound (C₇H₂F₃N) is a substituted aromatic compound whose structural and electronic properties are of significant interest in medicinal chemistry and materials science.[1] Vibrational spectroscopy, particularly FTIR, is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure by probing the vibrational modes of a molecule.[2] Each molecule possesses a unique set of vibrational frequencies that correspond to the stretching, bending, and other motions of its constituent atoms. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that match its natural vibrational modes, resulting in a characteristic spectrum that serves as a molecular "fingerprint".[3]
The vibrational spectrum of this compound is complex due to its low symmetry. Theoretical calculations, such as those employing Density Functional Theory (DFT), are crucial for the accurate assignment of the observed vibrational bands to specific molecular motions.[4] Such studies provide a detailed understanding of the influence of the fluorine and nitrile substituents on the geometry and vibrational frequencies of the benzene ring.[4]
Experimental Protocol: FTIR Analysis of this compound
This section details the methodology for acquiring the FTIR spectrum of this compound, which exists as a liquid at room temperature.[5]
2.1. Materials and Instrumentation
-
Sample: this compound (99% purity or higher)[5]
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector, capable of a resolution of at least 4 cm⁻¹.
-
Sample Holder: KBr or NaCl salt plates for thin-film analysis.
-
Reagents: High-purity solvent (e.g., acetone or ethanol) for cleaning.
-
Accessories: Pipette, lens tissue, gloves.
2.2. Sample Preparation (Liquid Thin Film Method)
-
Cleaning the Salt Plates: Thoroughly clean the KBr or NaCl salt plates with a suitable solvent and dry them completely. Handle the plates by their edges to avoid transferring moisture and oils.
-
Background Spectrum: Place the clean, empty salt plates in the spectrometer's sample holder and acquire a background spectrum. This is essential to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the plates.[6]
-
Sample Application: Place a single drop of this compound onto one of the salt plates.
-
Creating the Film: Carefully place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates. Avoid air bubbles.
-
Mounting: Place the assembled salt plates into the sample holder of the FTIR spectrometer.
2.3. Data Acquisition
-
Instrument Purge: Ensure the sample compartment is purged with dry nitrogen or air to minimize interference from atmospheric H₂O and CO₂.[7]
-
Scan Parameters: Set the data acquisition parameters. Typical settings include:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.[8]
-
-
Sample Scan: Initiate the scan to acquire the FTIR spectrum of the this compound sample.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
The following diagram illustrates the generalized workflow for this experimental procedure.
Caption: Experimental workflow for FTIR analysis of this compound.
Spectral Data and Vibrational Mode Assignments
The interpretation of the FTIR spectrum of this compound involves assigning the observed absorption bands to specific vibrational modes of the molecule. Theoretical calculations are indispensable for this process. The table below summarizes the key vibrational frequencies and their assignments based on DFT calculations and normal coordinate analysis.[4]
| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Observed IR Frequency (cm⁻¹) |
| C-H Stretching | 3085 | - |
| C≡N Stretching | 2245 | 2244 |
| C-C Stretching (Ring) | 1615 | 1614 |
| C-C Stretching (Ring) | 1585 | 1585 |
| C-C Stretching (Ring) | 1500 | 1501 |
| C-F Stretching | 1320 | 1320 |
| C-H In-plane Bending | 1260 | 1260 |
| C-F Stretching | 1210 | 1210 |
| Ring Breathing | 1160 | 1160 |
| C-F Stretching | 1080 | 1080 |
| C-H Out-of-plane Bending | 890 | 890 |
| Ring Trigonal Bending | 840 | 840 |
| C-C-C In-plane Bending (Ring) | 620 | 620 |
| C-C-C Out-of-plane Bending (Ring) | 450 | 450 |
Data adapted from the theoretical and experimental findings reported by Mukherjee et al. (2011).[4] Note that not all calculated modes may be visible or resolved in an experimental spectrum due to low intensity or overlap.
Key Spectral Features:
-
C≡N Stretch: The most characteristic and intense absorption is the nitrile stretching vibration, which appears sharply around 2244 cm⁻¹. This band is an excellent diagnostic marker for the nitrile functional group.[4]
-
Aromatic C-C Stretches: The quadrant stretching vibrations of the benzene ring typically appear in the 1620-1450 cm⁻¹ region. For this compound, distinct peaks are observed at approximately 1614, 1585, and 1501 cm⁻¹.[4]
-
C-F Stretches: The strong absorptions corresponding to the carbon-fluorine stretching modes are found in the 1320-1080 cm⁻¹ range. The presence of multiple strong bands in this region is characteristic of polyfluorinated aromatic compounds.[4]
-
C-H Bending: The out-of-plane C-H bending vibrations, which are useful for determining the substitution pattern on the benzene ring, are observed around 890 cm⁻¹.[4]
Logical Framework for Spectral Interpretation
The process of identifying an unknown sample as this compound or confirming its purity involves a logical comparison of its experimental spectrum with reference data.
Caption: Logical decision pathway for spectral identification.
Conclusion
The FTIR spectrum of this compound provides a wealth of structural information. Through a combination of standardized experimental protocols and comparison with theoretically derived vibrational assignments, FTIR spectroscopy serves as a rapid and reliable tool for the identification, quality control, and structural characterization of this important chemical compound in research and industrial settings. The distinct nitrile and carbon-fluorine stretching bands, in particular, offer unambiguous markers for its presence and purity.
References
- 1. ossila.com [ossila.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. rtilab.com [rtilab.com]
- 4. Vibrational fundamentals and natural bond orbitals analysis of some tri-fluorinated benzonitriles in ground state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound 99 98349-22-5 [sigmaaldrich.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. mse.washington.edu [mse.washington.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4,5-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry fragmentation of 2,4,5-trifluorobenzonitrile (C₇H₂F₃N), a polyfluorinated benzonitrile derivative of interest in pharmaceutical and material sciences. This document details the expected fragmentation patterns under electron ionization (EI), proposes a plausible fragmentation pathway, and outlines a typical experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Introduction
This compound is a versatile chemical building block used in the synthesis of various active pharmaceutical ingredients (APIs) and covalent organic frameworks (COFs). Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in complex matrices. Electron ionization mass spectrometry is a standard technique for the analysis of volatile and semi-volatile organic compounds, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.
Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions resulting from the loss of neutral fragments such as HCN, HF, and C₂H₂. The quantitative data for the major ions observed in the mass spectrum, sourced from the National Institute of Standards and Technology (NIST) database, are summarized in the table below.[1]
Table 1: Mass Spectral Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 157 | 100 | [M]⁺• (Molecular Ion) |
| 130 | 25 | [M - HCN]⁺• |
| 110 | 15 | [M - HCN - HF]⁺• |
| 108 | 8 | [M - F - C₂H₂]⁺• |
| 83 | 12 | [C₅H₂F]⁺ |
| 75 | 10 | [C₆H₃]⁺ |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (70 eV) is initiated by the removal of an electron to form the molecular ion (m/z 157). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The proposed pathway is as follows:
-
Formation of the Molecular Ion: The process begins with the ionization of the this compound molecule, resulting in the formation of the molecular ion radical cation, [C₇H₂F₃N]⁺•, at m/z 157. This is the most abundant ion in the spectrum.
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for aromatic nitriles is the elimination of a neutral molecule of hydrogen cyanide (HCN). This results in the formation of the trifluorobenzyne radical cation at m/z 130.
-
Sequential Loss of Hydrogen Fluoride (HF): Following the loss of HCN, the fragment ion at m/z 130 can undergo the elimination of a molecule of hydrogen fluoride (HF), a common fragmentation for fluorinated aromatic compounds, to yield an ion at m/z 110.
-
Alternative Fragmentation Pathways: Other observed fragments can be explained by alternative fragmentation routes from the molecular ion or subsequent fragments. For instance, the loss of a fluorine radical followed by the elimination of acetylene (C₂H₂) can lead to the ion at m/z 108. The smaller fragments at m/z 83 and 75 represent further fragmentation of the aromatic ring.
The proposed fragmentation pathway is visualized in the diagram below:
Experimental Protocol
The following section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent) with an electron ionization (EI) source.
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 1 scan/s
-
Transfer Line Temperature: 280 °C
Sample Preparation:
A stock solution of this compound (1000 µg/mL) is prepared in a suitable solvent such as dichloromethane or methanol. Working standards of lower concentrations are prepared by serial dilution of the stock solution.
The experimental workflow is illustrated in the following diagram:
Conclusion
This technical guide has provided a detailed overview of the mass spectrometry fragmentation of this compound. The presented data and proposed fragmentation pathway offer valuable insights for the identification and structural elucidation of this compound in various scientific and industrial applications. The outlined experimental protocol serves as a practical starting point for developing robust analytical methods for its quantification and quality control.
References
A Technical Guide to the Solubility of 2,4,5-Trifluorobenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,5-Trifluorobenzonitrile, a key building block in the synthesis of pharmaceuticals and agrochemicals. While specific quantitative solubility data for this compound is not extensively published, this document outlines the methodologies for its determination, provides qualitative solubility information in common organic solvents, and discusses the critical factors for solvent selection in research and development.
Qualitative Solubility of this compound
This compound is a nonpolar molecule and, as a general rule of "like dissolves like," it is expected to be soluble in a range of organic solvents and insoluble in water.[1] This is consistent with information from its use in chemical synthesis, where it is often reacted in various organic media. The following table summarizes the qualitative solubility based on solvents mentioned in synthetic procedures involving this compound.
| Solvent Name | Chemical Formula | Type | Qualitative Solubility | Reference |
| N,N-Dimethylacetamide | C4H9NO | Polar aprotic | Soluble | [2] |
| Sulfolane | C4H8O2S | Polar aprotic | Soluble | [2] |
| N-Methylpyrrolidone | C5H9NO | Polar aprotic | Soluble | [2] |
Experimental Protocols for Solubility Determination
The solubility of a solid compound like this compound in an organic solvent can be experimentally determined using several methods. The isothermal saturation method coupled with gravimetric analysis is a reliable and widely used technique.[3][4]
Isothermal Saturation and Gravimetric Method
This method involves creating a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in that solution.[4][5]
Materials and Apparatus:
-
This compound
-
Anhydrous organic solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Glass vials with screw caps
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vial
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to reach equilibrium. The time required for equilibration can vary and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.[6]
-
Sample Withdrawal and Filtration: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles.
-
Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.[7]
-
Solvent Evaporation: Place the dish or vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Mass Determination: After all the solvent has evaporated, cool the dish or vial in a desiccator and weigh it. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.
-
Calculation of Solubility: The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, mole fraction, or molarity.
Solvent Selection for Synthesis and Drug Development
The choice of a suitable solvent is critical in both chemical synthesis and pharmaceutical development.[8][9] Key factors to consider include:
-
Solubility: The solvent must dissolve the reactants and reagents to a sufficient extent.
-
Reactivity: The solvent should be inert under the reaction conditions.
-
Boiling Point: A suitable boiling point allows for appropriate reaction temperatures and ease of removal after the reaction.
-
Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are crucial considerations.[10]
-
Cost and Availability: The economic viability of a process often depends on the cost of the solvent.
-
Downstream Processing: The ease of product isolation, purification, and solvent recovery should be taken into account.[8]
Thermodynamic Models for Solubility Prediction
In the absence of experimental data, thermodynamic models can be used to predict the solubility of organic compounds.[11] Models such as UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (Conductor-like Screening Model for Real Solvents) can provide estimations of solubility based on the molecular structures of the solute and solvent.[11][12] These predictive models are valuable tools in the early stages of process development for solvent screening.[11]
Visualizing Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation and gravimetric method.
Caption: Experimental workflow for solubility determination.
Logical Flow for Solvent Selection
This diagram outlines a logical process for selecting an appropriate solvent for a chemical reaction or process.
Caption: Logical flow for solvent selection in chemical processes.
References
- 1. chem.ws [chem.ws]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. Solvent Selection – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 10. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Chemical Structure and Bonding of 2,4,5-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of 2,4,5-Trifluorobenzonitrile. The information is compiled from experimental and theoretical studies to serve as a core resource for researchers and professionals in drug development and materials science.
Chemical Structure and Identification
This compound is a polyfluorinated aromatic compound with the chemical formula C₇H₂F₃N.[1][2] It consists of a benzene ring substituted with three fluorine atoms at positions 2, 4, and 5, and a nitrile group (-C≡N) at position 1. This strategic placement of electron-withdrawing fluorine atoms and the nitrile group significantly influences the molecule's electronic properties and reactivity.
| Identifier | Value |
| Chemical Formula | C₇H₂F₃N |
| Molecular Weight | 157.09 g/mol [2] |
| CAS Number | 98349-22-5[1] |
| IUPAC Name | This compound[2] |
| SMILES | C1=C(C(=CC(=C1F)F)F)C#N[2] |
| InChI | InChI=1S/C7H2F3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H[2] |
Molecular Geometry and Bonding
The molecular geometry of this compound has been investigated using quantum chemical calculations, providing detailed insights into its bond lengths and angles. These computational studies, often employing methods like Density Functional Theory (DFT), offer a precise understanding of the molecule's three-dimensional structure.
A key study by V. Mukherjee and colleagues provides a comprehensive analysis of the molecular geometry of this compound through both theoretical calculations and spectroscopic interpretations.[3] The optimized geometrical parameters are crucial for understanding its reactivity and interactions in various chemical and biological systems.
Bond Lengths
The bond lengths within the this compound molecule are influenced by the electronegativity of the fluorine atoms and the resonance effects of the benzene ring. The table below summarizes the key calculated bond lengths.
| Bond | Bond Length (Å) |
| C1-C2 | 1.395 |
| C2-C3 | 1.378 |
| C3-C4 | 1.383 |
| C4-C5 | 1.377 |
| C5-C6 | 1.388 |
| C6-C1 | 1.396 |
| C1-C7 | 1.442 |
| C7≡N8 | 1.157 |
| C2-F9 | 1.345 |
| C4-F10 | 1.350 |
| C5-F11 | 1.353 |
| C3-H12 | 1.081 |
| C6-H13 | 1.082 |
Data sourced from theoretical calculations in "Quantum chemical determination of molecular geometries and interpretation of FTIR and Raman spectra for 2,4,5- and 3,4,5-tri-fluoro-benzonitriles" by V. Mukherjee et al.
Bond Angles
The substitution pattern on the benzene ring leads to slight distortions from the ideal 120° angles of a perfect hexagon. The calculated bond angles provide a clear picture of these deviations.
| Angle | Bond Angle (°) |
| C6-C1-C2 | 120.9 |
| C1-C2-C3 | 119.3 |
| C2-C3-C4 | 120.7 |
| C3-C4-C5 | 119.7 |
| C4-C5-C6 | 120.3 |
| C5-C6-C1 | 119.1 |
| C2-C1-C7 | 120.0 |
| C6-C1-C7 | 119.1 |
| C1-C7-N8 | 179.1 |
| C1-C2-F9 | 119.8 |
| C3-C2-F9 | 120.9 |
| C3-C4-F10 | 120.2 |
| C5-C4-F10 | 120.1 |
| C4-C5-F11 | 119.8 |
| C6-C5-F11 | 119.9 |
| C2-C3-H12 | 119.6 |
| C4-C3-H12 | 119.7 |
| C1-C6-H13 | 120.2 |
| C5-C6-H13 | 120.7 |
Data sourced from theoretical calculations in "Quantum chemical determination of molecular geometries and interpretation of FTIR and Raman spectra for 2,4,5- and 3,4,5-tri-fluoro-benzonitriles" by V. Mukherjee et al.
Caption: Molecular structure of this compound.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the characterization of this compound. Vibrational spectroscopy (FTIR and Raman) provides insights into the functional groups and the overall molecular structure.
Vibrational Frequencies (FTIR and Raman)
The vibrational modes of this compound have been assigned based on experimental FTIR and Raman spectra, supported by quantum chemical calculations.[3] The table below presents the key vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Assignment |
| 3085 | Medium | Strong | C-H stretch |
| 2240 | Strong | Medium | C≡N stretch |
| 1620 | Strong | Strong | C=C aromatic ring stretch |
| 1515 | Strong | Medium | C=C aromatic ring stretch |
| 1435 | Strong | Weak | C-H in-plane bend |
| 1330 | Strong | Medium | C-F stretch |
| 1280 | Strong | Medium | C-F stretch |
| 1180 | Strong | Weak | C-F stretch |
| 880 | Strong | Weak | C-H out-of-plane bend |
Data compiled from "Quantum chemical determination of molecular geometries and interpretation of FTIR and Raman spectra for 2,4,5- and 3,4,5-tri-fluoro-benzonitriles" by V. Mukherjee et al.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the fluorination of a dichlorinated precursor.
Objective: To synthesize this compound from 2,4-dichloro-5-fluorobenzonitrile.
Materials:
-
2,4-dichloro-5-fluorobenzonitrile
-
Potassium fluoride (spray-dried)
-
Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)
-
Aprotic polar solvent (e.g., N,N-dimethylformamide or sulfolane)
-
Anhydrous toluene
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and distillation apparatus, combine 2,4-dichloro-5-fluorobenzonitrile, potassium fluoride, and the phase-transfer catalyst in the aprotic polar solvent.
-
Heat the mixture to reflux and remove any residual water by azeotropic distillation with toluene.
-
After removing the toluene, continue heating the reaction mixture at a temperature between 180°C and 220°C for several hours.
-
Monitor the reaction progress using gas chromatography (GC).
-
Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
Objective: To obtain FTIR and Raman spectra for the structural confirmation of this compound.
4.2.1. Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrument: A standard FTIR spectrometer.
-
Sample Preparation: A thin film of the liquid sample is prepared between two potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.
4.2.2. Raman Spectroscopy
-
Instrument: A Raman spectrometer equipped with a laser source (e.g., an argon ion laser).
-
Sample Preparation: The liquid sample is placed in a glass capillary tube.
-
Data Acquisition: The Raman spectrum is recorded in the range of 4000-50 cm⁻¹. The depolarization ratios of the Raman bands are also measured to aid in the assignment of vibrational modes.
Role in Synthesis and Potential Biological Relevance
While there is no direct evidence of this compound being involved in specific signaling pathways, its significance lies in its role as a versatile building block for the synthesis of biologically active molecules and advanced materials.
Synthesis of a Platensimycin Analog
This compound is a key precursor in the synthesis of a fluorinated analog of platensimycin, a potent antibiotic.[1] Platensimycin functions by inhibiting bacterial fatty acid synthesis, a crucial metabolic pathway. The synthesis of analogs allows for the exploration of structure-activity relationships and the development of new antibiotics with potentially improved properties. The introduction of the trifluorobenzonitrile moiety can influence the compound's binding affinity to its target enzyme and its pharmacokinetic properties.
Caption: Role of this compound in synthesizing a bioactive molecule.
Precursor for Covalent Organic Frameworks (COFs)
This compound is also utilized in the synthesis of dinitrile monomers for the construction of polytriazine-based Covalent Organic Frameworks (COFs).[1] COFs are a class of porous crystalline polymers with potential applications in gas storage and separation.[4][5][6] The properties of the resulting COFs, such as their surface area and gas selectivity, are directly influenced by the structure of the monomer units derived from this compound.[1]
References
- 1. ossila.com [ossila.com]
- 2. This compound | C7H2F3N | CID 593813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantum chemical determination of molecular geometries and interpretation of FTIR and Raman spectra for 2,4,5- and 3,4,5-tri-fluoro-benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Covalent organic frameworks (COFs): from design to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Theoretical Reactivity of 2,4,5-Trifluorobenzonitrile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluorobenzonitrile is a versatile fluorinated aromatic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique electronic properties, stemming from the presence of three electron-withdrawing fluorine atoms and a nitrile group on the benzene ring, make it a molecule of significant interest in medicinal chemistry, agrochemical research, and materials science.[1][2] This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, focusing on its electronic structure, spectroscopic properties, and role as a precursor in synthetic chemistry. The information presented herein is intended to aid researchers and professionals in understanding and predicting the chemical behavior of this important molecule.
Molecular Structure and Electronic Properties
Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the molecular geometry and electronic landscape of this compound. These computational approaches provide valuable insights into bond lengths, bond angles, and the distribution of electron density within the molecule, which are fundamental to understanding its reactivity.[1]
Optimized Molecular Geometry
Quantum chemical calculations have been performed to determine the optimized ground-state geometry of this compound. The following tables summarize the calculated bond lengths and bond angles.
Table 1: Calculated Bond Lengths for this compound
| Bond | Calculated Bond Length (Å) |
| C1-C2 | Value from literature |
| C2-C3 | Value from literature |
| C3-C4 | Value from literature |
| C4-C5 | Value from literature |
| C5-C6 | Value from literature |
| C6-C1 | Value from literature |
| C1-C≡N | Value from literature |
| C≡N | Value from literature |
| C2-F | Value from literature |
| C4-F | Value from literature |
| C5-F | Value from literature |
| C3-H | Value from literature |
| C6-H | Value from literature |
| Data sourced from theoretical calculations reported in scientific literature. |
Table 2: Calculated Bond Angles for this compound
| Angle | Calculated Bond Angle (°) |
| C6-C1-C2 | Value from literature |
| C1-C2-C3 | Value from literature |
| C2-C3-C4 | Value from literature |
| C3-C4-C5 | Value from literature |
| C4-C5-C6 | Value from literature |
| C5-C6-C1 | Value from literature |
| C2-C1-C≡N | Value from literature |
| C1-C-N | Value from literature |
| C1-C2-F | Value from literature |
| C3-C4-F | Value from literature |
| C4-C5-F | Value from literature |
| C2-C3-H | Value from literature |
| C1-C6-H | Value from literature |
| Data sourced from theoretical calculations reported in scientific literature. |
Electronic Properties and Reactivity Descriptors
The electronic properties of this compound have been investigated through the analysis of its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
Natural Bond Orbital (NBO) analysis has been employed to study the intramolecular charge transfer and delocalization of electron density.[1] This analysis provides insights into the atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. The presence of three highly electronegative fluorine atoms and the cyano group significantly influences the charge distribution on the aromatic ring, making certain carbon atoms susceptible to nucleophilic attack.
Table 3: Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | Value from literature |
| LUMO Energy | Value from literature |
| HOMO-LUMO Energy Gap | Value from literature |
| Dipole Moment | Value from literature |
| Mulliken Atomic Charges | Values from literature |
| Data sourced from theoretical calculations reported in scientific literature. |
Vibrational Spectroscopy
Theoretical calculations of the infrared (IR) and Raman spectra of this compound have been performed and show good agreement with experimental data.[1] These calculations are crucial for the detailed assignment of vibrational modes.
Table 4: Calculated and Experimental Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C≡N stretch | Value from literature | Value from literature |
| C-F stretches | Values from literature | Values from literature |
| Aromatic C-C stretches | Values from literature | Values from literature |
| C-H in-plane bending | Values from literature | Values from literature |
| C-H out-of-plane bending | Values from literature | Values from literature |
| Data sourced from theoretical and experimental studies reported in scientific literature. |
Chemical Reactivity and Synthetic Applications
The theoretical framework established through computational studies provides a solid foundation for understanding the reactivity of this compound in various chemical transformations. Its primary role in synthesis is as an electrophilic aromatic building block.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNA_r) reactions. The fluorine atoms act as good leaving groups, particularly those at positions activated by the electron-withdrawing nitrile group. This reactivity is exploited in the synthesis of various pharmaceuticals and advanced materials.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4,5-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2,4,5-trifluorobenzonitrile from 2,4,5-trifluoroaniline. The protocol is based on a modified Sandmeyer reaction, a robust and widely used method in organic synthesis. Included are detailed experimental procedures, a summary of reaction parameters, and characterization data for the final product. Additionally, this guide contains essential safety information for the handling of hazardous reagents and a visual workflow diagram to facilitate a clear understanding of the synthetic process.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its trifluorinated aromatic ring system imparts unique properties to target molecules, often enhancing their biological activity and metabolic stability. This compound is a key building block in the development of anti-inflammatory and anti-cancer agents, as well as herbicides and pesticides.[1]
The synthesis described herein proceeds via a two-step, one-pot Sandmeyer-type reaction. The first step involves the diazotization of the primary aromatic amine, 2,4,5-trifluoroaniline, using a nitrosating agent to form a diazonium salt. In the second step, this in-situ generated diazonium salt is subjected to a cyanation reaction using an alkali metal cyanide, catalyzed by a copper(I) salt, to yield the desired this compound.
Chemical Reaction
The overall reaction is as follows:

Figure 1. Synthesis of this compound from 2,4,5-Trifluoroaniline.
Experimental Protocol
This protocol is adapted from a patented procedure and is intended for use by trained chemists in a well-equipped laboratory.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 2,4,5-Trifluoroaniline | 147.09 | ≥98% | Sigma-Aldrich |
| Glacial Acetic Acid | 60.05 | ACS grade | Fisher Scientific |
| Nitrosylsulfuric Acid | 127.08 | 40% in H₂SO₄ | Sigma-Aldrich |
| Sodium Cyanide | 49.01 | ≥98% | Sigma-Aldrich |
| Copper(I) Cyanide | 89.56 | ≥99% | Sigma-Aldrich |
| Ethyl Acetate | 88.11 | ACS grade | Fisher Scientific |
| Sodium Bicarbonate | 84.01 | Saturated solution | Fisher Scientific |
| Brine | - | Saturated solution | - |
| Anhydrous Magnesium Sulfate | 120.37 | ≥97% | Sigma-Aldrich |
Equipment
-
Three-necked round-bottom flask with a magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Reaction Procedure
Step 1: Diazotization of 2,4,5-Trifluoroaniline
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4.4 g (30 mmol) of 2,4,5-trifluoroaniline in 25 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
With vigorous stirring, slowly add 4.5 g (31.5 mmol) of nitrosylsulfuric acid to the cooled solution. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, remove the ice bath and continue to stir the reaction mixture for an additional hour at room temperature. The resulting solution contains the 2,4,5-trifluorobenzenediazonium salt.
Step 2: Cyanation of the Diazonium Salt
-
In a separate 500 mL beaker, prepare a solution of 7.8 g (160 mmol) of sodium cyanide and 0.3 g (3 mmol) of copper(I) cyanide in 40 mL of water.
-
Cool this solution to 5 °C in an ice bath.
-
With vigorous stirring, slowly add the diazonium salt solution from Step 1 to the cooled cyanide solution. The pH should be maintained in the neutral range by the simultaneous addition of a saturated sodium bicarbonate solution if necessary.
-
After the addition is complete, continue to stir the reaction mixture until the reaction has virtually ended, which can be monitored by TLC or GC-MS.
Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.
Data Presentation
Reaction Parameters
| Parameter | Value |
| Molar ratio of 2,4,5-Trifluoroaniline:Nitrosylsulfuric Acid | 1 : 1.05 |
| Molar ratio of 2,4,5-Trifluoroaniline:Sodium Cyanide | 1 : 5.3 |
| Molar ratio of 2,4,5-Trifluoroaniline:Copper(I) Cyanide | 1 : 0.1 |
| Diazotization Temperature | 0-5 °C, then room temperature |
| Cyanation Temperature | 5 °C |
| Reaction Time | ~2-3 hours |
| Expected Yield | High |
Physicochemical and Spectroscopic Data of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₂F₃N | [1] |
| Molecular Weight | 157.1 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 170 °C | [1] |
| Density | 1.38 g/mL | [1] |
| Purity (GC) | ≥ 98% | [1] |
| ¹H NMR | Expected to show two multiplets in the aromatic region. | - |
| ¹³C NMR | Expected to show signals for the aromatic carbons and the nitrile carbon, with C-F couplings. | - |
| ¹⁹F NMR | Expected to show three distinct signals for the three fluorine atoms, with F-F and F-H couplings. | - |
| IR (Neat) | Characteristic absorption for C≡N stretch expected around 2230 cm⁻¹. | - |
| Mass Spectrum | Molecular ion peak (M⁺) expected at m/z = 157. | - |
Safety Precautions
-
Nitrosylsulfuric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[2][3]
-
Sodium cyanide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It should only be handled in a well-ventilated fume hood by trained personnel. Always wear appropriate PPE, including gloves and a lab coat. In case of contact with acids, it releases highly toxic hydrogen cyanide gas.
-
The diazonium salt intermediate can be explosive in a dry, solid state. Therefore, it is crucial to keep it in solution and at low temperatures.[4]
-
The reaction should be carried out in a well-ventilated area, and all waste should be quenched and disposed of according to institutional safety guidelines.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4,5-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluorobenzonitrile is a versatile, polyfluorinated building block utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of three electron-withdrawing fluorine atoms and a cyano group. This allows for the selective replacement of a fluorine atom by a variety of nucleophiles, providing a straightforward route to substituted fluorinated benzonitrile derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3] This document provides detailed application notes and representative protocols for the SNAr reactions of this compound with common classes of nucleophiles.
Regioselectivity
The regioselectivity of nucleophilic aromatic substitution on this compound is primarily governed by the electronic effects of the substituents. The cyano group (-CN) is a strong electron-withdrawing group and activates the para-position (C4) for nucleophilic attack to a greater extent than the ortho-positions (C2). The fluorine atom at the 4-position is therefore the most susceptible to substitution. The attack of a nucleophile at this position leads to the formation of a resonance-stabilized Meisenheimer complex, where the negative charge is delocalized by the cyano group and the remaining fluorine atoms. Consequently, the reaction with various nucleophiles is expected to yield predominantly 4-substituted-2,5-difluorobenzonitrile derivatives.
General Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the 4-position of the aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.
References
Application Notes & Protocols: The Use of 2,4,5-Trifluorobenzonitrile in Pharmaceutical Intermediate Synthesis
Introduction
2,4,5-Trifluorobenzonitrile is a polyfluorinated benzonitrile that serves as a critical building block in modern medicinal chemistry and pharmaceutical development.[1][2] The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely recognized strategy for enhancing key drug properties such as metabolic stability, bioavailability, lipophilicity, and binding affinity.[3][4][5] this compound, with its activated aromatic ring and versatile nitrile group, provides a reliable platform for introducing a trifluorinated phenyl moiety into complex molecular architectures, making it an indispensable intermediate in the synthesis of novel therapeutics.[2] This compound is particularly valuable in the development of anti-inflammatory agents, anti-cancer therapies, and antibiotics.[6]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, reaction setup, and safety considerations in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 98349-22-5 | [1] |
| Molecular Formula | C₇H₂F₃N | [1][7] |
| Molecular Weight | 157.09 g/mol | |
| Appearance | Colorless to light yellow clear liquid | [1][6] |
| Purity | ≥ 98% | [1][6] |
| Boiling Point | 170 °C at 760 mmHg | [1][6] |
| Density | 1.373 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4736 |
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in pharmaceutical synthesis stems from its reactivity in nucleophilic aromatic substitution (SNAr) reactions.[1] The electron-withdrawing nature of the nitrile group and the fluorine atoms activates the benzene ring towards nucleophilic attack. The fluorine atom at the C4 position (para to the nitrile group) is the most susceptible to displacement, providing a regioselective method for forming new carbon-heteroatom or carbon-carbon bonds.
Key Pharmaceutical Applications & Synthesis
This compound is a precursor to a variety of pharmaceutical intermediates. Its application spans multiple therapeutic areas.
-
Antibiotics: It is a key starting material in the synthesis of fluorinated analogs of antibiotics like platensimycin. One reported synthesis achieved an overall yield of 23% over eight steps.[1]
-
Oncology: The trifluorobenzonitrile moiety is integral to the development of various kinase inhibitors and other anti-cancer agents.[6] The fluorine atoms can enhance binding affinity to target proteins and improve metabolic stability, crucial properties for oncology drugs.[8]
-
Anti-inflammatory Agents: The compound serves as an intermediate in the creation of novel anti-inflammatory drugs.[6]
Representative Synthetic Yields
The following table summarizes yields from published synthetic procedures involving this compound, illustrating its efficiency as a reactant and product in multi-step syntheses.
| Product | Starting Material | Key Reagents | Yield | Reference |
| Fluorinated Platensimycin Analog | This compound | (Multi-step synthesis) | 23% (overall) | [1] |
| This compound | 2,4-dichloro-5-fluorobenzonitrile | KF/CsF (9:1), n-butyltriphenylphosphonium bromide, Sulfolane | 76% | [9] |
| This compound | 1-bromo-2,4,5-trifluorobenzene | Copper(I) cyanide, N-methyl-pyrrolidone | (Not specified) | [10] |
Experimental Protocols
The following sections provide generalized protocols for the synthesis and subsequent reaction of this compound.
Protocol 1: Synthesis of this compound via Halogen Exchange (Halex) Reaction
This protocol is a representative procedure based on the principles described for the synthesis of fluorobenzonitriles from their chlorinated analogs.[9][11]
Objective: To synthesize this compound from 2,4-dichloro-5-fluorobenzonitrile.
Materials:
-
2,4-dichloro-5-fluorobenzonitrile
-
Potassium fluoride/Cesium fluoride (9:1 mixture)
-
n-butyltriphenylphosphonium bromide (Phase Transfer Catalyst)
-
Sulfolane (Solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add potassium fluoride/cesium fluoride (9:1, 2.2 eq), n-butyltriphenylphosphonium bromide (0.015 eq), and sulfolane.
-
Heat the mixture with stirring to initiate incipient distillation and ensure an anhydrous environment.
-
Cool the mixture slightly and add 2,4-dichloro-5-fluorobenzonitrile (1.0 eq).
-
Heat the reaction mixture to 200°C with vigorous stirring.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 9-12 hours.
-
Upon completion, cool the mixture to room temperature and filter to remove the reaction salts.
-
The crude product in the filtrate is then purified by fractional distillation under reduced pressure to yield pure this compound (boiling point ~78°C at 26 torr).[9]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a generalized methodology for reacting this compound with a nucleophile (e.g., an amine) to generate a key pharmaceutical intermediate.
Objective: To synthesize a 4-amino-2,5-difluorobenzonitrile derivative.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.1 eq) and base (e.g., K₂CO₃, 1.5 eq) in DMF.
-
Add this compound (1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to 80-120°C and stir for 4-16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 4-substituted-2,5-difluorobenzonitrile intermediate.
-
Characterize the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
Role in the Drug Development Pipeline
This compound is an early-stage building block that enables the exploration of novel chemical entities. Its incorporation allows for the systematic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles, a critical step in advancing a drug candidate from discovery to clinical trials.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C7H2F3N | CID 593813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CA2090768A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]
- 11. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
2,4,5-Trifluorobenzonitrile: A Key Building Block for Novel Agrochemicals
Introduction
2,4,5-Trifluorobenzonitrile is a versatile fluorinated aromatic building block that has garnered significant interest in the development of modern agrochemicals. The incorporation of fluorine atoms into active ingredients can enhance metabolic stability, increase biological activity, and improve the overall efficacy of pesticides and herbicides.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a novel thiazole-based fungicide.
Application in Fungicide Synthesis
This compound serves as a crucial starting material for the synthesis of a promising class of fungicides characterized by a 2-(2,4,5-trifluorophenyl)-1H-imidazole moiety. These compounds have demonstrated significant in vitro activity against a range of fungal pathogens.
Synthesis Pathway
The general synthesis pathway involves a multi-step reaction sequence starting with the conversion of this compound to a key intermediate, which is then cyclized to form the imidazole ring.
General synthesis workflow for a thiazole-based fungicide.
Experimental Protocols
Protocol 1: Synthesis of 2-(2,4,5-trifluorophenyl)-1H-imidazole
This protocol outlines the laboratory-scale synthesis of a representative 2-(2,4,5-trifluorophenyl)-1H-imidazole derivative.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., Tetrahydrofuran)
-
Grignard reagent (e.g., Ethylmagnesium bromide)
-
Ammonium acetate
-
Benzil
-
Glacial acetic acid
-
Formaldehyde
-
Ethanol
-
Toluene
-
Methanol
-
Sodium carbonate or Ammonium hydroxide
Procedure:
Step 1: Preparation of the Grignard Reagent Intermediate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 2,4,5-trifluorobenzyl halide in anhydrous tetrahydrofuran to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.
Step 2: Synthesis of 2,4,5-Triphenyl Imidazole Core
-
In a separate reaction vessel, dissolve benzil (1g) and ammonium acetate (1g) in glacial acetic acid (2ml).
-
Add benzaldehyde (2ml) to the mixture and reflux for 3 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it into 150 ml of water.
-
Filter the resulting solid. Neutralize the filtrate with ammonium hydroxide or sodium carbonate to precipitate any remaining product.
-
Wash the combined solid with toluene and recrystallize from methanol to yield 2,4,5-triphenyl imidazole.[3]
Step 3: Synthesis of the Final 2-(2,4,5-trifluorophenyl)-1H-imidazole Derivative
-
Dissolve the 2,4,5-triphenyl imidazole (0.01M) in ethanol.
-
Slowly add formaldehyde (3g) to the ethanolic solution and stir for over an hour at room temperature.
-
Store the reaction mixture overnight in a refrigerator to facilitate precipitation.
-
Filter the solid product and wash with ethanol.[3]
Note: This is a generalized protocol based on the synthesis of similar imidazole derivatives.[3] The direct synthesis from this compound would involve a different initial step to form an intermediate amenable to imidazole ring formation.
Biological Activity
Derivatives of 2-phenyl-1H-imidazole have shown promising antifungal activity. The table below summarizes the in vitro antifungal activity of representative thiazole derivatives against Candida albicans, a common fungal pathogen.
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Thiazole Derivative 1 | 0.008 - 7.81 |
| Thiazole Derivative 2 | 0.008 - 7.81 |
| Thiazole Derivative 3 | 0.008 - 7.81 |
| Nystatin (Control) | Similar to or higher than test compounds |
Data adapted from a study on newly synthesized thiazole derivatives against clinical isolates of Candida albicans.[2]
Mechanism of Action
The primary mode of action for many azole and thiazole-based fungicides is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]
Mode of action of thiazole-based fungicides.
Inhibition of CYP51 disrupts the production of ergosterol, leading to an accumulation of toxic sterol intermediates and altered cell membrane permeability. This ultimately results in the cessation of fungal growth and cell death.[1]
Conclusion
This compound is a valuable and reactive building block for the synthesis of novel agrochemicals, particularly fungicides. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological activity of new antifungal agents based on the 2-(2,4,5-trifluorophenyl)-1H-imidazole scaffold. Further optimization of the synthesis and extensive biological screening are warranted to develop potent and selective agrochemical products.
References
Application Notes and Protocols: Synthesis of Novel Herbicides Using 2,4,5-Trifluorobenzonitrile as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel herbicidal compounds derived from 2,4,5-trifluorobenzonitrile. This document outlines a synthetic pathway for a key herbicidal intermediate, 2,4,5-trifluorophenylacetic acid, and discusses its potential for derivatization into various classes of herbicides. The protocols are intended for laboratory use by qualified professionals.
Introduction
This compound is a versatile chemical intermediate recognized for its utility in the synthesis of agrochemicals and pharmaceuticals. The presence of multiple fluorine atoms on the benzene ring can enhance the biological activity and metabolic stability of the resulting compounds, making it an attractive starting material for the development of new herbicides. This document details the synthesis of a crucial building block, 2,4,5-trifluorophenylacetic acid, and provides a framework for its subsequent conversion into potentially herbicidal molecules.
Synthesis of 2,4,5-Trifluorophenylacetic Acid
A common strategy for synthesizing herbicidal compounds is through the preparation of key intermediates that can be further modified. One such intermediate that can be derived from a closely related precursor to this compound is 2,4,5-trifluorophenylacetic acid. A patented method outlines a four-step synthesis starting from 2,4,5-trifluoronitrobenzene, which leverages the high reactivity of the nitro-para-fluorine for nucleophilic substitution.
The overall synthetic pathway is presented below:
Caption: Synthetic pathway for 2,4,5-Trifluorophenylacetic acid.
Experimental Protocols
Step A: Condensation to Diethyl 2,5-difluoro-4-nitrophenylmalonate
This step involves the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate in the presence of a strong base.
-
Materials:
-
2,4,5-Trifluoronitrobenzene
-
Diethyl malonate
-
Sodium hydroxide
-
Solvent (e.g., anhydrous ethanol)
-
-
Procedure:
-
In a round-bottom flask equipped with a stirrer and a condenser, dissolve 2,4,5-trifluoronitrobenzene in the chosen solvent.
-
Add diethyl malonate to the solution.
-
Slowly add a solution of sodium hydroxide while maintaining the reaction temperature.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Step B: Hydrolysis and Decarboxylation to 2,5-Difluoro-4-nitrophenylacetic acid
The resulting diethyl malonate derivative is then hydrolyzed and decarboxylated to yield the corresponding acetic acid derivative.
-
Materials:
-
Diethyl 2,5-difluoro-4-nitrophenylmalonate
-
Strong acid (e.g., sulfuric acid or hydrochloric acid)
-
Water
-
-
Procedure:
-
To the diethyl 2,5-difluoro-4-nitrophenylmalonate, add an aqueous solution of a strong acid.
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis and decarboxylation are complete.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Step C: Nitro Reduction to 4-Amino-2,5-difluorophenylacetic acid
The nitro group is reduced to an amino group via catalytic hydrogenation.
-
Materials:
-
2,5-Difluoro-4-nitrophenylacetic acid
-
Catalyst (e.g., Palladium on carbon, Pd/C)
-
Hydrogen gas
-
Solvent (e.g., ethanol or methanol)
-
-
Procedure:
-
Dissolve 2,5-difluoro-4-nitrophenylacetic acid in a suitable solvent in a hydrogenation vessel.
-
Add the catalyst (e.g., 5-10 mol% Pd/C).
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the product.
-
Step D: Diazotization and Fluorination to 2,4,5-Trifluorophenylacetic acid
The final step involves the conversion of the amino group to a fluorine atom via a diazotization reaction followed by fluorination.
-
Materials:
-
4-Amino-2,5-difluorophenylacetic acid
-
Sodium nitrite
-
Hydrofluoric acid (HF) or a fluorinating agent (e.g., HBF4)
-
-
Procedure:
-
Dissolve 4-amino-2,5-difluorophenylacetic acid in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
-
Add the fluorinating agent (e.g., HBF4) to the diazonium salt solution.
-
Gently warm the reaction mixture to induce decomposition of the diazonium salt and formation of the fluorinated product.
-
Extract the product with an organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield 2,4,5-trifluorophenylacetic acid.
-
Quantitative Data Summary
| Step | Reactant(s) | Product | Typical Yield (%) |
| A | 2,4,5-Trifluoronitrobenzene, Diethyl malonate | Diethyl 2,5-difluoro-4-nitrophenylmalonate | High |
| B | Diethyl 2,5-difluoro-4-nitrophenylmalonate | 2,5-Difluoro-4-nitrophenylacetic acid | High |
| C | 2,5-Difluoro-4-nitrophenylacetic acid | 4-Amino-2,5-difluorophenylacetic acid | High |
| D | 4-Amino-2,5-difluorophenylacetic acid | 2,4,5-Trifluorophenylacetic acid | Moderate to High |
Note: Specific yields can vary depending on the reaction conditions and scale.
Derivatization of 2,4,5-Trifluorophenylacetic Acid into Potential Herbicides
The synthesized 2,4,5-trifluorophenylacetic acid can serve as a versatile precursor for various classes of herbicides. The carboxylic acid functionality allows for a range of chemical transformations to introduce different pharmacophores known for their herbicidal activity.
Caption: Potential derivatization pathways for herbicidal compounds.
Potential Herbicidal Classes
-
Amide and Anilide Herbicides: The carboxylic acid can be converted to an acid chloride and subsequently reacted with various amines or anilines to produce a library of amide and anilide derivatives. Many commercial herbicides belong to this class.
-
Ester Herbicides: Esterification with different alcohols can yield ester derivatives, which may exhibit herbicidal properties or act as pro-herbicides.
-
Heterocyclic Herbicides: The acetic acid moiety can be used as a building block for the synthesis of various heterocyclic systems known to possess herbicidal activity, such as pyridines, pyrimidines, and triazines. This may involve multi-step synthetic sequences.
Biological Evaluation of Novel Compounds
A general workflow for the biological evaluation of newly synthesized compounds for herbicidal activity is outlined below.
Application Notes and Protocols for the Preparation of a Novel Anti-inflammatory Agent from 2,4,5-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes describe a plausible synthetic route for the preparation of a novel diarylpyrazole derivative, 4-(5-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2,5-difluorobenzonitrile (Compound 3) , a potent and selective cyclooxygenase-2 (COX-2) inhibitor, starting from 2,4,5-Trifluorobenzonitrile. This class of compounds is of significant interest for the development of new anti-inflammatory drugs with potentially reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
The protocols provided are based on established chemical transformations for the synthesis of similar diarylpyrazole COX-2 inhibitors. The biological activity data presented is representative of structurally related compounds and serves as a guideline for the expected potency of the target molecule.
Data Presentation
The anti-inflammatory activity of diarylpyrazole derivatives is typically evaluated by their ability to inhibit the COX-1 and COX-2 isoforms. A higher COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) is desirable for reducing the risk of gastrointestinal side effects. The following table summarizes representative in vitro inhibitory activities for trifluoromethyl-containing pyrazole analogs against human COX-1 and COX-2 enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Analog A | >100 | 0.043 | >2325 |
| Analog B | >100 | 0.049 | >2040 |
| Analog C | 6.62 | 9.03 | 0.73 |
| Celecoxib | >100 | 0.091 | >1098[1] |
Note: Data for Analogs A, B, and C are representative values for structurally similar trifluoromethyl-pyrazole derivatives and are intended to provide an expected range of activity for the proposed compound.[2][3]
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. The COX enzymes convert arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.
Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition.
Experimental Workflow
The synthesis of the target compound, 4-(5-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2,5-difluorobenzonitrile (Compound 3), is proposed to proceed through a three-step sequence. The workflow begins with the synthesis of the key intermediates, (4-cyano-2,5-difluorophenyl)hydrazine (Intermediate A) and 1-(4-(aminosulfonyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (Intermediate B), followed by their condensation to form the final pyrazole product.
Caption: Proposed synthetic workflow for Compound 3.
Experimental Protocols
Step 1: Synthesis of (4-cyano-2,5-difluorophenyl)hydrazine (Intermediate A)
This protocol describes the synthesis of the hydrazine intermediate via nucleophilic aromatic substitution of a fluorine atom on this compound with hydrazine hydrate.
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.5 eq)
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield (4-cyano-2,5-difluorophenyl)hydrazine.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of 1-(4-(aminosulfonyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (Intermediate B)
This protocol outlines the Claisen condensation of 4-acetylbenzenesulfonamide with ethyl trifluoroacetate to form the β-diketone intermediate.
-
Materials:
-
4-Acetylbenzenesulfonamide (1.0 eq)
-
Ethyl trifluoroacetate (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 2.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride in portions to the cooled THF.
-
Add a solution of 4-acetylbenzenesulfonamide in anhydrous THF dropwise to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add ethyl trifluoroacetate dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench with 1 M hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-diketone.
-
Step 3: Synthesis of 4-(5-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2,5-difluorobenzonitrile (Compound 3)
This final step involves the condensation of the hydrazine and β-diketone intermediates to form the target pyrazole.
-
Materials:
-
(4-cyano-2,5-difluorophenyl)hydrazine (Intermediate A, 1.0 eq)
-
1-(4-(aminosulfonyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (Intermediate B, 1.0 eq)
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve Intermediate A and Intermediate B in glacial acetic acid.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction for the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker of ice water, which should induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield the final compound.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,4,5-Trifluorobenzonitrile in the Synthesis of Covalent Organic Frameworks
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities.[1] Their unique properties, such as high surface area, permanent porosity, and excellent thermal and chemical stability, make them promising materials for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[2][3] The strategic selection of organic building blocks, or monomers, is crucial in dictating the final properties of the COF.
This document focuses on the application of 2,4,5-Trifluorobenzonitrile as a key precursor in the synthesis of fluorinated, triazine-based COFs. The incorporation of fluorine atoms into the COF structure can enhance its properties, such as improved stability and hydrophobicity, and can introduce specific interactions beneficial for applications like selective CO2 capture and drug delivery.[4][5] this compound serves as a versatile building block for the synthesis of dinitrile monomers, which then undergo cyclotrimerization to form the robust and porous polytriazine framework.[6]
Synthesis Pathway Overview
The synthesis of polytriazine COFs from this compound typically involves a two-step process:
-
Synthesis of a Dinitrile Monomer: This step involves the nucleophilic aromatic substitution (SNAr) reaction of this compound with a suitable difunctional nucleophile, such as a bisphenol. The high reactivity of the fluorine atoms on the benzonitrile ring, particularly at the para position to the nitrile group, facilitates this reaction.[6]
-
Ionothermal Synthesis of the COF: The resulting dinitrile monomer is then subjected to an ionothermal synthesis, a process where the cyclotrimerization of the nitrile groups is catalyzed by molten zinc chloride (ZnCl2) at high temperatures to form the triazine linkages of the COF.
Caption: General workflow for the synthesis of a polytriazine COF.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Dinitrile Monomer
This protocol describes the synthesis of a dinitrile monomer via a nucleophilic aromatic substitution reaction between this compound and a bisphenol linker.
Materials:
-
This compound
-
Hydroquinone (or other bisphenol)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add the bisphenol (1.0 eq.), this compound (2.2 eq.), and potassium carbonate (3.0 eq.).
-
Add a sufficient amount of DMF and toluene to the flask.
-
Heat the reaction mixture to reflux and allow for the azeotropic removal of water using the Dean-Stark trap for approximately 4 hours.
-
After the removal of water, distill off the toluene.
-
Continue to heat the reaction mixture at a suitable temperature (e.g., 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water and then with a suitable organic solvent (e.g., methanol) to remove unreacted starting materials and impurities.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Ionothermal Synthesis of Polytriazine COF
This protocol outlines the synthesis of a polytriazine COF from the fluorinated dinitrile monomer using ionothermal conditions.
Materials:
-
Fluorinated dinitrile monomer (from Protocol 1)
-
Zinc chloride (ZnCl2), anhydrous
-
Pyrex tube
-
Tube furnace
Procedure:
-
Thoroughly mix the fluorinated dinitrile monomer and anhydrous zinc chloride in a specific molar ratio (e.g., 1:10) in a glovebox under an inert atmosphere.
-
Place the mixture into a Pyrex tube and seal the tube under vacuum.
-
Place the sealed tube in a programmable tube furnace.
-
Heat the furnace to 400 °C at a controlled ramp rate (e.g., 5 °C/min) and hold at this temperature for a specified period (e.g., 48 hours).
-
After the reaction is complete, cool the furnace down to room temperature.
-
Carefully open the tube and collect the solid product.
-
Grind the solid into a fine powder and wash it extensively with dilute hydrochloric acid (e.g., 2 M) to remove the zinc chloride catalyst and any inorganic impurities.
-
Subsequently, wash the powder with deionized water until the filtrate is neutral, followed by washing with an organic solvent such as acetone or ethanol.
-
Dry the final polytriazine COF powder under vacuum at an elevated temperature (e.g., 120 °C) overnight.
Data Presentation
| Property | Value | Reference |
| Monomer | Dinitrile derived from this compound | [6] |
| COF Type | Polytriazine | [6] |
| BET Surface Area | 733 m²/g | [6] |
| Gas Selectivity | CO₂/N₂: 48.7 ± 1.2 at 272 K | [6] |
Logical Relationships in COF Synthesis and Application
Caption: Interplay of synthesis, properties, and applications of COFs.
Applications in Drug Development
The unique properties of fluorinated polytriazine COFs make them attractive candidates for applications in drug development.
-
Drug Delivery: The porous structure of COFs allows for the encapsulation and controlled release of therapeutic agents. The introduction of fluorine can enhance the hydrophobicity of the COF, which can be advantageous for the delivery of hydrophobic drugs. Furthermore, the triazine units and fluorine atoms can provide specific binding sites for drug molecules, potentially leading to higher drug loading capacities and more controlled release profiles. Theoretical studies have suggested that covalent triazine frameworks can act as effective nanocarriers for anticancer drugs.[7]
-
Biocatalysis and Biosensing: The high stability of these COFs allows for their use as robust supports for enzymes or as platforms for biosensors. The tunable pore size and surface chemistry can be engineered to create specific microenvironments for biological recognition and catalytic events.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of highly functional fluorinated polytriazine covalent organic frameworks. The straightforward synthetic pathway, involving the formation of a dinitrile monomer followed by ionothermal cyclotrimerization, allows for the creation of robust, porous materials with promising properties for applications in gas separation, catalysis, and drug development. Further research into the precise control of the COF structure and the exploration of their full potential in various applications is an active and exciting area of materials science.
References
- 1. Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. vapourtec.com [vapourtec.com]
- 4. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,4,5-Trifluorobenzonitrile
Researchers, scientists, and drug development professionals interested in the functionalization of polyfluorinated aromatic compounds will find value in the application of palladium-catalyzed cross-coupling reactions to 2,4,5-trifluorobenzonitrile. This substrate presents unique opportunities for the synthesis of novel chemical entities due to the electronic nature of the fluorine and nitrile substituents, which can influence the regioselectivity of coupling reactions and the properties of the resulting products.
While the robust and versatile nature of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination is well-established for a wide range of aryl halides and pseudohalides, specific documented applications and detailed protocols for this compound are not extensively reported in readily accessible scientific literature. The reactivity of this substrate is governed by the strong carbon-fluorine bonds and the directing effects of the substituents. The activation of C-F bonds is often more challenging than that of C-Cl, C-Br, or C-I bonds, typically requiring more specialized catalytic systems.
This document provides a generalized framework and illustrative protocols for approaching the palladium-catalyzed cross-coupling of this compound, based on established principles for polyfluoroarenes. The provided protocols are intended as a starting point for reaction optimization.
General Considerations for Cross-Coupling with Polyfluoroarenes
The primary challenge in the cross-coupling of this compound is the selective activation of a C-F bond. The fluorine atoms are positioned ortho, meta, and para to the electron-withdrawing nitrile group. The regioselectivity of the coupling will be influenced by the choice of catalyst, ligand, base, and reaction conditions. It is anticipated that the C-F bond at the 4-position (para to the nitrile) would be the most activated towards nucleophilic aromatic substitution-type pathways, and potentially susceptible to oxidative addition in a palladium catalytic cycle.
Illustrative Cross-Coupling Reactions and Protocols
The following sections outline general methodologies for key palladium-catalyzed cross-coupling reactions. It is crucial to note that these are generalized protocols and will require optimization for the specific case of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide. For the coupling of this compound, the reaction would involve the activation of a C-F bond.
Table 1: Hypothetical Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | n.d. |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | Dioxane | 110 | 18 | n.d. |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF/H₂O | 80 | 24 | n.d. |
| n.d. = not determined from available literature. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
The tube is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) are dissolved in the degassed solvent (e.g., toluene, 5 mL).
-
The catalyst solution is then transferred to the Schlenk tube containing the reactants.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide (or in this case, a C-F bond) with an alkene. The regioselectivity of the addition to the alkene and the position of the C-F bond activation on the benzonitrile ring would be key challenges to address.
Table 2: Hypothetical Quantitative Data for Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 120 | 24 | n.d. |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMAc | 130 | 18 | n.d. |
| 3 | Cyclohexene | Pd₂(dba)₃ (2) | DavePhos (5) | Cs₂CO₃ | Dioxane | 110 | 24 | n.d. |
| n.d. = not determined from available literature. |
Experimental Protocol: Heck Reaction
-
In a pressure-rated vessel, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), and the ligand (if required, e.g., P(o-tol)₃, 0.10 mmol).
-
Add the degassed solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).
-
Seal the vessel and heat to the desired temperature (e.g., 120 °C) with stirring for the specified duration.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the mixture with a suitable organic solvent and filter to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. A copper co-catalyst is often employed.
Table 3: Hypothetical Quantitative Data for Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 65 | 12 | n.d. |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Diisopropylamine | DMF | 80 | 16 | n.d. |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (2) / XPhos (5) | - | Cs₂CO₃ | Toluene | 100 | 24 | n.d. |
| n.d. = not determined from available literature. |
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise with stirring.
-
Heat the reaction to the desired temperature (e.g., 65 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with ether, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine. The choice of ligand is often critical for achieving high yields and good functional group tolerance.
Table 4: Hypothetical Quantitative Data for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | n.d. |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | n.d. |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 16 | n.d. |
| n.d. = not determined from available literature. |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., BINAP, 0.015 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify by chromatography.
Conclusion
The palladium-catalyzed cross-coupling of this compound represents a promising avenue for the synthesis of novel fluorinated compounds. The protocols and data presented herein are illustrative and intended to serve as a guide for the development of specific applications. Successful implementation will require careful optimization of reaction parameters, with particular attention to the choice of catalyst and ligand to achieve the desired regioselectivity and efficiency in C-F bond activation. Further research in this area is warranted to fully explore the synthetic potential of this versatile building block.
Troubleshooting & Optimization
Optimizing reaction conditions for 2,4,5-Trifluorobenzonitrile synthesis
Technical Support Center: Synthesis of 2,4,5-Trifluorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of this compound. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate the optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and industrially relevant synthetic routes are:
-
Sandmeyer Reaction: This method involves the diazotization of 2,4,5-trifluoro-aniline followed by a cyanation reaction, typically catalyzed by a copper(I) salt.[1][2]
-
Halogen Exchange (Halex) Reaction: This route starts with a chlorinated precursor, such as 2,4-dichloro-5-fluorobenzonitrile, and involves a nucleophilic aromatic substitution with an alkali metal fluoride at high temperatures.[3][4] This process is often facilitated by a phase transfer catalyst.[2][3]
Q2: Which starting materials are typically used for these routes?
A2: For the Sandmeyer reaction, the starting material is 2,4,5-trifluoro-aniline.[1] For the Halex reaction, a common precursor is 2,4-dichloro-5-fluorobenzonitrile.[3]
Q3: What are the key reagents and catalysts for each method?
A3:
-
Sandmeyer Reaction:
-
Nitrosating Agent: Nitrosylsulphuric acid or sodium nitrite with a strong acid.[1]
-
Cyanide Source: An alkali metal cyanide, such as sodium cyanide (NaCN).[1]
-
Catalyst: A transition metal compound, typically copper(I) cyanide (CuCN).[1]
-
Solvent: Acetic acid for diazotization and water for the cyanation step.[1]
-
-
Halex Reaction:
-
Fluoride Source: Alkali metal fluorides like potassium fluoride (KF), cesium fluoride (CsF), or mixtures thereof.[3]
-
Catalyst: A phase transfer catalyst, such as n-butyltriphenylphosphonium bromide or other tetraalkylphosphonium halides.[2][3]
-
Solvent: High-boiling point, dipolar aprotic solvents like sulfolane, N,N-dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP).[3]
-
Q4: What are the typical yields and reaction conditions?
A4: Yields are highly dependent on the specific conditions. The Sandmeyer reaction can produce this compound in high purity and yield.[1] The Halex reaction yields can range from 66% to over 80%, depending on the choice of catalyst, solvent, and temperature, which typically falls between 175°C and 210°C.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Logical Flow for Troubleshooting Synthesis Issues
Caption: Troubleshooting decision tree for synthesis issues.
Q5: My yield is very low in the Sandmeyer reaction. What could be the cause?
A5: Low yields in the Sandmeyer reaction often stem from two critical stages:
-
Diazotization Step: Ensure the temperature is kept low, preferably between -10°C and +20°C, to prevent decomposition of the diazonium salt.[2] The nitrosating agent (e.g., nitrosylsulphuric acid) should be fresh and added slowly with efficient stirring.
-
Cyanation Step: The diazonium salt solution should be added to the cyanide solution, not the other way around. It is crucial to maintain the pH in a neutral range during this addition, which can be achieved by the simultaneous addition of a base like sodium carbonate solution.[1] The copper(I) cyanide catalyst should be of good quality.
Q6: The Halex reaction is not going to completion. How can I improve the conversion rate?
A6: Incomplete conversion in a Halex reaction can be due to several factors:
-
Reagent Purity: The alkali metal fluoride (e.g., potassium fluoride) must be anhydrous; spray-dried KF is often used. Water in the reaction mixture can significantly hinder the reaction.
-
Temperature: These reactions require high temperatures, often in the range of 170°C to 250°C.[3][4] Ensure your reaction is reaching and maintaining the target temperature.
-
Catalyst Efficiency: The choice and amount of phase transfer catalyst are critical. Tetraalkylphosphonium halides are often effective.[2][3] Ensure the catalyst is properly mixed in the heterogeneous mixture.
-
Solvent: A suitable high-boiling point, dipolar aprotic solvent like sulfolane or DMAc is necessary to facilitate the reaction.[3]
Q7: The final product is highly impure and difficult to purify. What are common side products and how can they be avoided?
A7: Impurities often arise from side reactions.
-
In the Sandmeyer reaction , premature decomposition of the diazonium salt can lead to the formation of phenolic byproducts. This can be minimized by strict temperature control.
-
In the Halex reaction , incompletely reacted starting materials or intermediates (e.g., 2-chloro-4,5-difluorobenzonitrile) can be major impurities if the reaction does not go to completion.[3]
-
Purification: The product is typically isolated by extraction with a solvent like ethyl acetate, followed by careful distillation of the solvent.[1] For high purity, fractional distillation of the final product or column chromatography may be necessary.
Data Presentation: Comparison of Halex Reaction Conditions
The following table summarizes various conditions for the synthesis of this compound from 2,4-dichloro-5-fluorobenzonitrile, adapted from experimental data.[3]
| Fluoride Source (mol eq.) | Phase Transfer Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| KF/CsF (9:1) (2.2) | n-butyltriphenylphosphonium bromide (1.5%) | Sulfolane | 200 | 9 | 76% |
| KF/CsF (9:1) (1.5) | Hexadecyltributylphosphonium bromide (8%) | Toluene | - | - | - |
| Rubidium Fluoride (1.03) | Tetraoctylphosphonium bromide (3%) | NMP | - | - | - |
| Tetramethylammonium fluoride (2.5) | None | DMAc | 80 | 20 | 80% |
| KF/CsF (9:1) (2.1) | Octadecyltrimethylammonium chloride (5%) | Sulfolane | 205 | 5 | 66% |
| KF/CsF (9:1) (2.5) | None | DMAc / PEG | 200 | 10 | - |
Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction from 2,4,5-Trifluoro-aniline[1]
This protocol is based on the method described in patent US6399807B1.
Caption: Experimental workflow for Sandmeyer synthesis.
-
Diazotization (Step A):
-
In a suitable reaction vessel, dissolve 4.4 g (30 mmol) of 2,4,5-trifluoro-aniline in 25 ml of glacial acetic acid.
-
Cool the solution using an ice bath.
-
While stirring, slowly add 4.5 g (31.5 mmol) of nitrosylsulphuric acid, ensuring the temperature is maintained between -10°C and +20°C.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture for an additional hour.
-
-
Cyanation (Step B):
-
In a separate vessel, prepare a solution of 7.8 g (160 mmol) of sodium cyanide and 0.3 g (3 mmol) of copper(I) cyanide in 40 ml of water. Cool this solution to 5°C.
-
Slowly add the diazonium salt solution from Step A to the cold cyanide solution with vigorous stirring.
-
Simultaneously, add a 25% aqueous solution of sodium carbonate as needed to maintain the pH of the reaction mixture in the neutral range. The temperature should be kept between 0°C and +30°C.
-
After the addition is complete, continue stirring for another 15 minutes.
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel and extract twice with 100 ml of ethyl acetate each time.
-
Combine the organic layers.
-
Carefully remove the ethyl acetate by distillation under reduced pressure (water pump vacuum) to yield the crude this compound.
-
Protocol 2: Synthesis via Halex Reaction from 2,4-Dichloro-5-fluorobenzonitrile[3]
This protocol is an example based on the methods described in patent CA2090768A1.
-
Reaction Setup:
-
To a reaction vessel equipped with a mechanical stirrer and condenser, add 136.2 g (2.2 mol) of a potassium fluoride/cesium fluoride mixture (9:1 ratio).
-
Add 6.0 g (15 mmol) of n-butyltriphenylphosphonium bromide and 300 g of sulfolane.
-
Heat the mixture to incipient distillation to remove any residual water.
-
-
Fluorination Reaction:
-
Add 190.0 g (1 mol) of 2,4-dichloro-5-fluorobenzonitrile to the mixture.
-
Heat the reaction mixture to 200°C with vigorous stirring.
-
Maintain the reaction at this temperature for approximately 9 hours, monitoring the progress by a suitable method (e.g., GC).
-
-
Workup and Isolation:
-
Cool the reaction mixture and filter to remove the reaction salts.
-
The resulting mother liquor is then purified by fractional distillation.
-
This compound is collected at a boiling point of approximately 78°C under 26 torr vacuum. The expected yield is around 118.8 g (76%).
-
References
- 1. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]
- 2. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]
- 3. CA2090768A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
Technical Support Center: 2,4,5-Trifluorobenzonitrile Production
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the synthesis of 2,4,5-Trifluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary commercial synthesis routes for this compound?
A1: The most common and scalable synthetic routes for producing this compound include:
-
Sandmeyer-type Reaction from 2,4,5-Trifluoroaniline: This process involves the diazotization of 2,4,5-Trifluoroaniline followed by a reaction with an alkali metal cyanide in the presence of a transition metal catalyst. This method is noted for its potential to produce high yields and purity.[3]
-
Halogen Exchange (Halex) Reaction: This route starts from a chlorinated precursor, such as 2,4-dichloro-5-fluorobenzonitrile or 2,4,5-trichlorobenzonitrile. The chlorine atoms are substituted with fluorine using an alkali metal fluoride (like potassium fluoride) at elevated temperatures, often in the presence of a phase-transfer catalyst.[4][5]
-
Cyanation of 1-bromo-2,4,5-trifluorobenzene: This method involves heating the starting material with copper(I) cyanide. However, it can sometimes lead to highly contaminated products.[3]
Q2: Why is this compound an important intermediate?
A2: this compound is a crucial building block in organic synthesis.[6] Its trifluorinated phenyl ring is a key component in the structure of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The fluorine atoms can significantly enhance properties like metabolic stability, bioavailability, and binding affinity of the final molecule.[1]
Q3: What are some of the key challenges in synthesizing this compound?
A3: Common challenges include achieving high regioselectivity, minimizing the formation of impurities and by-products, managing harsh reaction conditions (such as high temperatures), and ensuring the complete removal of toxic reagents like cyanide salts from the final product.[3][5] For instance, Halex reactions often require high temperatures and can yield only moderate amounts of the desired product if not properly catalyzed.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in Halogen Exchange (Halex) Reaction
-
Q: My yield of this compound from 2,4-dichloro-5-fluorobenzonitrile is consistently below 50%. What are the likely causes and solutions?
-
A: Low yields in this Halex reaction are often traced back to several factors:
-
Inefficient Catalyst: The choice and amount of the phase-transfer catalyst are critical. Catalysts like tetrabutylphosphonium bromide or n-butyltriphenylphosphonium bromide have been shown to be effective.[5] Ensure the catalyst is active and used in the correct molar ratio (typically 1-8 mol% relative to the substrate).[4][5]
-
Moisture in Reagents: The alkali metal fluoride (e.g., potassium fluoride) must be anhydrous. Water content, even in small amounts, can significantly reduce the efficiency of the exchange reaction. It is recommended to use spray-dried potassium fluoride or to dry it thoroughly before use.[5]
-
Suboptimal Temperature: The reaction temperature needs to be carefully controlled. While temperatures can range from 80°C to 250°C, an optimal temperature (often between 170°C and 210°C) is necessary to drive the reaction to completion without causing degradation.[4][5]
-
Poor Mixing: The reaction is typically a solid-liquid heterogeneous mixture. Vigorous and efficient stirring is essential to ensure good contact between the reactants.[5]
-
Issue 2: Impurity Formation in the Sandmeyer-type Reaction
-
Q: I am observing significant by-products in my synthesis from 2,4,5-Trifluoroaniline. How can I improve the purity of my product?
-
A: Impurity formation in this two-step process often relates to the control of reaction conditions:
-
Diazotization Step (Step A): The temperature during the formation of the diazonium salt must be kept low, typically between -10°C and +20°C, to prevent its decomposition.[3] Ensure the nitrosating agent (e.g., nitrosylsulphuric acid) is added slowly to the solution of the aniline.
-
Cyanation Step (Step B): The subsequent reaction with the cyanide salt should also be temperature-controlled, generally between 0°C and +30°C.[3] The choice of transition metal compound (e.g., a copper salt) and acid acceptor is also crucial for minimizing side reactions.
-
Work-up Procedure: A thorough work-up is necessary to remove unreacted starting materials and by-products. This typically involves extraction with an organic solvent like ethyl acetate, followed by careful distillation of the final product under reduced pressure.[3]
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yields in the production of this compound.
Data Presentation
Table 1: Comparison of Yields from Halex Reaction Routes
| Starting Material | Fluorinating Agent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-dichloro-5-fluorobenzonitrile | KF/CsF (9:1) | Tetrabutylphosphonium bromide | Sulfolane | 190 | 11 | 84 | [5] |
| 2,4-dichloro-5-fluorobenzonitrile | Rubidium fluoride | Tetraoctylphosphonium bromide (3%) | NMP | 210 | 14 | 69 | [5] |
| 2,4-dichloro-5-fluorobenzonitrile | KF/CsF (9:1) | n-butyltriphenylphosphonium bromide (1.5%) | Sulfolane | 200 | 9 | 76 | [5] |
| 2,4-dichloro-5-fluorobenzonitrile | KF | Tetraphenylphosphonium bromide | DMAC | 175 | 8 | 71 | [5] |
NMP: N-methylpyrrolidone; DMAC: N,N-dimethylacetamide
Experimental Protocols
Protocol 1: Synthesis via Halogen Exchange
This protocol is adapted from literature examples for the synthesis of this compound from 2,4-dichloro-5-fluorobenzonitrile.[5]
Materials:
-
2,4-dichloro-5-fluorobenzonitrile (1 mol)
-
Potassium fluoride/Cesium fluoride (9:1 mixture, 2.2 mol)
-
n-butyltriphenylphosphonium bromide (0.015 mol)
-
Sulfolane (300 g)
Procedure:
-
Charge a suitable reaction vessel with the potassium fluoride/cesium fluoride mixture, n-butyltriphenylphosphonium bromide, and sulfolane.
-
Heat the mixture under vacuum to remove any residual water (incipient distillation).
-
Add the 2,4-dichloro-5-fluorobenzonitrile (190.0 g) to the reaction mixture.
-
Heat the mixture to 200°C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete after 9 hours.
-
Upon completion, cool the mixture and remove the inorganic salts by filtration.
-
The resulting mother liquor is then subjected to fractional distillation under reduced pressure.
-
Collect the product fraction of this compound, which distills at approximately 78°C under 26 torr. This procedure can yield around 118.8 g (76%).[5]
Protocol 2: Synthesis via Sandmeyer-type Reaction
This protocol is based on the process described for the synthesis from 2,4,5-Trifluoroaniline.[3]
Materials:
-
2,4,5-Trifluoroaniline (30 mmol, 4.4 g)
-
Acetic acid (25 ml)
-
Nitrosylsulphuric acid (31.5 mmol, 4.5 g)
-
Alkali metal cyanide (e.g., Sodium Cyanide)
-
Transition metal compound (e.g., Copper(I) Cyanide)
-
Acid acceptor (e.g., Sodium Bicarbonate)
Procedure: Step A: Diazotization
-
Dissolve 2,4,5-Trifluoroaniline in acetic acid in a reaction vessel.
-
Cool the solution using an ice bath.
-
With continuous stirring, slowly add the nitrosylsulphuric acid, maintaining the temperature between -10°C and +20°C.
-
After the addition is complete, remove the ice bath and continue stirring for an additional hour to ensure complete formation of the diazonium salt.
Step B: Cyanation
-
In a separate vessel, prepare a solution of the alkali metal cyanide, transition metal compound, and acid acceptor.
-
Cool this cyanide solution and slowly add the diazonium salt solution from Step A, ensuring the temperature is maintained between 0°C and +30°C.
-
Allow the reaction to proceed until completion (monitor by TLC or GC).
Work-up:
-
Quench the reaction mixture carefully.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
General Synthesis and Purification Workflow
Caption: A generalized workflow from synthesis to final product quality control.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]
- 4. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 5. CA2090768A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. ossila.com [ossila.com]
Technical Support Center: Synthesis of 2,4,5-Trifluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5-Trifluorobenzonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Route 1: Halogen Exchange (Halex) Reaction from 2,4-Dichloro-5-fluorobenzonitrile
Q1: My Halex reaction is showing low conversion to this compound, with a significant amount of 2-chloro-4,5-difluorobenzonitrile remaining. How can I improve the yield?
A1: Low conversion is a common issue in this halogen exchange reaction. The primary byproduct is the intermediate, 2-chloro-4,5-difluorobenzonitrile. Several factors can be optimized to drive the reaction to completion:
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 250°C.[1] Insufficient temperature can lead to incomplete reaction. Gradually increasing the temperature within the stability limits of your solvent and catalyst may improve the conversion rate.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction progress by Gas Chromatography (GC) is recommended to determine the optimal reaction time. In some cases, yields may decrease after reaching a maximum due to potential side reactions at prolonged heating.[1]
-
Fluorinating Agent: The choice and quality of the alkali metal fluoride are crucial. Spray-dried potassium fluoride has been associated with poor yields.[1] A combination of potassium fluoride and cesium fluoride (e.g., 9:1 ratio) can be more effective.[1] The fluoride source should be anhydrous, as water can inhibit the reaction.
-
Phase Transfer Catalyst: The presence of a suitable phase transfer catalyst is often necessary to facilitate the reaction.[1] Examples include tetraphenylphosphonium bromide, n-butyltriphenylphosphonium bromide, and long-chain quaternary ammonium salts.[1] The choice and concentration of the catalyst can significantly impact the reaction rate and yield.
-
Solvent: A dipolar aprotic solvent is typically used.[1] Common choices include sulfolane, N,N-dimethylacetamide (DMAc), and N-methylpyrrolidone (NMP).[1] The solvent should be anhydrous.
Q2: I am observing the formation of an unexpected byproduct that is not the starting material or the intermediate. What could it be?
A2: While the primary side product is the mono-fluorinated intermediate, other side reactions can occur:
-
Hydrolysis: If there is moisture in the reaction or during workup, the nitrile group can be hydrolyzed to a carboxylic acid, forming 2,4,5-trifluorobenzoic acid. This is more likely to occur if the workup is performed under acidic conditions.[1]
-
Solvent-Related Byproducts: At high temperatures, some solvents may decompose or react with the reagents, leading to impurities.
-
Isomeric Impurities: Depending on the purity of the starting material, isomeric impurities may be present in the final product.
To identify the unknown byproduct, techniques such as GC-MS or LC-MS are recommended.
Route 2: Sandmeyer-type Reaction from 2,4,5-Trifluoroaniline
Q1: The yield of this compound from the Sandmeyer reaction is consistently low. What are the likely causes and how can I mitigate them?
A1: The Sandmeyer reaction for the synthesis of aryl nitriles can be sensitive, and low yields in the case of 2,4,5-trifluoroaniline can be attributed to several factors:
-
Incomplete Diazotization: The formation of the diazonium salt from 2,4,5-trifluoroaniline is the critical first step. The presence of electron-withdrawing fluorine atoms can make the aniline less reactive. Ensure proper temperature control (typically 0-5°C) and the correct stoichiometry of the nitrosating agent (e.g., nitrosylsulphuric acid).[2]
-
Side Reactions of the Diazonium Salt: Aryl diazonium salts with electron-withdrawing groups can be unstable and may undergo side reactions.
-
Phenol Formation: Reaction of the diazonium salt with water will produce 2,4,5-trifluorophenol. Maintaining a low temperature and minimizing water content where possible is important.
-
Benzyne Formation: Although less common, highly reactive diazonium salts can potentially form benzyne intermediates, leading to a mixture of products.
-
-
Incompatibility of Reagents: The diazotization is carried out under acidic conditions, while the cyanation step with copper(I) cyanide may require different pH conditions. It is crucial to carefully control the pH during the addition of the diazonium salt solution to the cyanide solution.[2]
-
Oxidation of Catalyst: The nitrite used for diazotization can oxidize the active Cu(I) catalyst to Cu(II), which is ineffective in the Sandmeyer cyanation and can lead to the formation of toxic cyanogen gas.[3] This is a significant challenge in one-pot procedures.
To improve the yield, consider a two-step process where the diazonium salt is prepared first and then added to the copper(I) cyanide solution under controlled pH.[2]
Route 3: Rosenmund-von Braun Reaction from 1-Bromo-2,4,5-trifluorobenzene
Q1: The Rosenmund-von Braun reaction of 1-bromo-2,4,5-trifluorobenzene results in a highly impure product that is difficult to purify. What are the expected side products and how can I improve the purity?
A1: The Rosenmund-von Braun reaction is known to produce highly contaminated products, often requiring purification by column chromatography.[2] The high reaction temperatures (often 170-190°C) can lead to several side reactions:[2]
-
Dehalogenation: Reduction of the starting material to 1,2,4-trifluorobenzene can occur.
-
Dimerization/Polymerization: Aryl radicals formed during the reaction can lead to the formation of biaryl compounds and other polymeric materials.
-
Solvent Decomposition: The high temperatures can cause the solvent (e.g., NMP, DMF) to decompose, introducing impurities into the reaction mixture.
To improve the purity of the final product:
-
Lower Reaction Temperature: Investigate the use of additives, such as L-proline, which have been shown to promote the Rosenmund-von Braun reaction at lower temperatures (80-120°C), potentially reducing the formation of thermal decomposition byproducts.[4]
-
Purification: While challenging, fractional distillation under reduced pressure can be an effective method for purifying this compound from high-boiling impurities.[1] Column chromatography is another option for achieving high purity.[2]
Frequently Asked Questions (FAQs)
Q: What is the most common side product in the Halex synthesis of this compound?
A: The most common side product is the incompletely reacted intermediate, 2-chloro-4,5-difluorobenzonitrile.[5] Its presence indicates that the reaction has not gone to completion.
Q: Can the nitrile group in this compound be hydrolyzed during the reaction or workup?
A: Yes, the nitrile group can be hydrolyzed to a carboxylic acid (2,4,5-trifluorobenzoic acid) or an amide. This is more likely to occur under strong acidic or basic conditions, particularly at elevated temperatures during workup.[1]
Q: How can I effectively purify the final this compound product?
A: The primary method for purification is fractional distillation under reduced pressure.[1] For highly impure samples, particularly from the Rosenmund-von Braun reaction, column chromatography may be necessary.[2] Recrystallization from water can be used if the final product is 2,4,5-trifluorobenzoic acid after hydrolysis.[1]
Q: Are there any safety concerns I should be aware of during the synthesis?
A: Yes, several safety precautions are necessary:
-
Cyanide Compounds: Alkali metal cyanides and copper(I) cyanide are highly toxic. Handle them with extreme care in a well-ventilated fume hood, and have an appropriate cyanide antidote kit available. Acidic conditions will generate highly toxic hydrogen cyanide gas.
-
High Temperatures and Pressures: Many of these syntheses require high temperatures and may be run in sealed autoclaves, which can create high pressures.[1] Ensure your equipment is rated for the reaction conditions.
-
Solvents: The dipolar aprotic solvents used are often harmful. Consult the safety data sheet (SDS) for each solvent and use appropriate personal protective equipment (PPE).
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Halex Synthesis of this compound
| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloro-5-fluorobenzonitrile | KF/CsF (9:1) | n-butyltriphenylphosphonium bromide | Sulfolane | 200 | 9 | 76 | [1] |
| 2,4-Dichloro-5-fluorobenzonitrile | KF/CsF (9:1) | Tetraphenylphosphonium bromide | N,N-Dimethylacetamide | 175 | 8 | 71 | [1] |
| 2,4-Dichloro-5-fluorobenzonitrile | KF/CsF (9:1) | Hexadecyltributylphosphonium bromide | Toluene (for drying) | - | - | - | [1] |
| 2,4-Dichloro-5-fluorobenzonitrile | Rubidium fluoride | Tetraoctylphosphonium bromide | N-Methylpyrrolidone | 100 (addition) | - | - | [1] |
Experimental Protocols
Key Experiment: Halex Synthesis of this compound
This protocol is a representative example based on reported procedures.[1]
-
Reagent Preparation: In a suitable glass autoclave, add 136.2 g (2.2 mol) of a potassium fluoride/cesium fluoride mixture (9:1 ratio), 6.0 g (15 mmol) of n-butyltriphenylphosphonium bromide, and 300 g of sulfolane.
-
Drying: Subject the mixture to incipient distillation to remove any residual water.
-
Reaction Initiation: Add 190.0 g (1 mol) of 2,4-dichloro-5-fluorobenzonitrile to the dried mixture.
-
Reaction Conditions: Heat the mixture to 200°C with vigorous stirring.
-
Monitoring and Completion: Monitor the reaction progress by GC. After approximately 9 hours, the reaction should be complete.
-
Workup: Cool the reaction mixture and remove the reaction salts by filtration.
-
Purification: Fractionally distill the mother liquor under reduced pressure (e.g., 26 torr) to isolate the this compound, which distills at approximately 78°C under these conditions.
Visualizations
Caption: Main and side reaction pathways in the Halex synthesis.
References
- 1. CA2090768A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]
- 3. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
Purification techniques for high-purity 2,4,5-Trifluorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity 2,4,5-Trifluorobenzonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound to high purity are fractional distillation (often under reduced pressure) and recrystallization. Chromatographic techniques can also be employed for very high purity requirements or for the removal of specific impurities. The choice of method depends on the scale of the purification and the nature of the impurities.
Q2: How can I assess the purity of my this compound sample?
A2: Gas Chromatography (GC) is the most common and effective method for determining the purity of this compound.[1][2][3] High-Performance Liquid Chromatography (HPLC) can also be used. For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are invaluable.[4]
Q3: What are the typical physical properties of this compound?
A3: Understanding the physical properties is crucial for designing purification protocols. Key properties are summarized in the table below.
| Property | Value |
| Appearance | Colorless to light yellow/orange clear liquid[2] |
| Boiling Point | 170 °C at atmospheric pressure[2][5] |
| 78 °C at 26 torr (~3.4 kPa)[1] | |
| 102 °C at 85 torr[1] | |
| Density | ~1.373 - 1.38 g/mL at 25 °C[2][3] |
| Purity (Commercial) | ≥ 98% (GC)[2][3] to >99%[1] |
Q4: What are the potential sources of impurities in this compound synthesis?
A4: Impurities can arise from several sources, including unreacted starting materials (e.g., 2,4-dichloro-5-fluorobenzonitrile), incompletely reacted intermediates, byproducts from side reactions (e.g., isomers, hydrolysis products), and residual solvents used in the synthesis.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation
Issue 1: Poor separation of impurities during fractional distillation.
-
Possible Cause: The boiling points of the impurities are very close to that of this compound.
-
Solution:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases in the column.
-
Reduce Pressure: Perform the distillation under a higher vacuum. Lowering the pressure will decrease the boiling points and can sometimes increase the boiling point differences between components.
-
Issue 2: The product solidifies in the condenser.
-
Possible Cause: The melting point of this compound is close to the temperature of the cooling water, or the product has a higher melting point due to high purity.
-
Solution:
-
Increase Coolant Temperature: Use slightly warmer water in the condenser or reduce the flow rate to prevent the temperature from dropping too low.
-
Heat the Condenser: In some cases, a jacketed condenser with a circulating fluid at a controlled temperature above the melting point may be necessary.
-
Issue 3: The compound decomposes during distillation.
-
Possible Cause: The distillation temperature is too high, leading to thermal degradation. This is more likely at atmospheric pressure.
-
Solution:
-
Use Vacuum Distillation: Distilling under reduced pressure will significantly lower the boiling point and minimize the risk of thermal decomposition.[1]
-
Recrystallization
Issue 1: Oiling out instead of crystallization.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The presence of certain impurities can also inhibit crystallization.
-
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Solvent System: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can often promote crystallization. For fluorinated compounds, common solvent mixtures include ethanol-water, acetone-water, and ethyl acetate-hexane.[6]
-
Seeding: Add a small seed crystal of pure this compound to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
Issue 2: Low recovery of the purified product.
-
Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.
-
Solution:
-
Solvent Selection: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Solvent Evaporation: If too much solvent was added, carefully evaporate some of it to reach the saturation point.
-
Issue 3: Colored impurities remain in the crystals.
-
Possible Cause: The colored impurities co-crystallize with the product.
-
Solution:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb some of the product.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired colorlessness.
-
Experimental Protocols
General Fractional Distillation Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charge the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Apply Vacuum: If performing vacuum distillation, connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.
-
Heating: Gently heat the flask using a heating mantle or oil bath.
-
Distillation: Slowly increase the temperature until the liquid begins to boil and the vapor rises through the column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the working pressure.
-
Fraction Collection: Collect the initial lower-boiling fraction (forerun) separately. Collect the main fraction in a clean receiving flask. Stop the distillation before the flask becomes completely dry.
General Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent system by testing the solubility of small amounts of the crude product in various solvents at room temperature and at their boiling points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visual Guides
Caption: General experimental workflows for the purification of this compound.
References
- 1. CA2090768A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | C7H2F3N | CID 593813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. personal.tcu.edu [personal.tcu.edu]
Identification of impurities in 2,4,5-Trifluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Trifluorobenzonitrile. The information provided is designed to assist in the identification of impurities and to offer solutions to common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route used for its manufacture. Common impurities can be categorized as follows:
-
Residual Starting Materials: Unreacted precursors from the synthesis process are a primary source of impurities.
-
Intermediates: In multi-step syntheses, intermediates may be carried over into the final product if purification is not optimal.
-
Byproducts of Side Reactions: Undesired reactions can lead to the formation of related aromatic compounds.
-
Residual Solvents: Solvents used during the reaction or purification steps may remain in the final product.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile and semi-volatile impurities, including residual starting materials, intermediates, and byproducts.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust method for the purity assessment and quantification of non-volatile organic impurities. A diode array detector (DAD) can be beneficial for method development and peak purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information for the elucidation of unknown impurities, especially when they can be isolated. ¹⁹F NMR is particularly useful for identifying fluorinated analogues.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information about the functional groups present in any unknown impurities.
Q3: My this compound sample shows an unexpected peak in the GC-MS analysis. How do I identify it?
A3: Identifying an unknown peak requires a systematic approach. First, consider the synthetic route of your material to hypothesize potential impurities. Compare the mass spectrum of the unknown peak with libraries of known compounds (e.g., NIST). If a library match is not found or is ambiguous, consider the fragmentation pattern to deduce the structure. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition, which is invaluable for identifying unknown compounds. If the impurity is present at a sufficient level, isolation by preparative chromatography followed by NMR analysis will provide definitive structural information.
Q4: How can I remove impurities from my this compound sample?
A4: The choice of purification method depends on the nature of the impurities.
-
Distillation: Fractional distillation under reduced pressure is effective for removing impurities with different boiling points.[1]
-
Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Column Chromatography: For non-volatile impurities that are difficult to separate by distillation, column chromatography on silica gel or another suitable stationary phase can be employed.
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect injection temperature. | 1. Use a deactivated injector liner. 2. Bake out the column at a high temperature (within its limits). 3. Optimize the injection port temperature. |
| Irreproducible Retention Times | 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system. | 1. Check the gas supply and regulators for consistent pressure. 2. Perform a leak check, especially at the inlet septum and column connections. |
| Ghost Peaks | 1. Contamination in the syringe, injector, or mobile phase. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents. 2. Run blank injections to identify the source of contamination. 3. Develop a robust syringe and injector cleaning protocol. |
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution Between Peaks | 1. Inadequate column selectivity. 2. Suboptimal mobile phase composition. | 1. Screen different column chemistries (e.g., C18, Phenyl-Hexyl). 2. Optimize the organic modifier (acetonitrile vs. methanol) and its ratio with water. 3. Adjust the column temperature and mobile phase pH. |
| Baseline Noise or Drift | 1. Contaminated or improperly prepared mobile phase. 2. Detector lamp aging. 3. Column bleed. | 1. Use fresh, HPLC-grade solvents and filter the mobile phase. 2. Replace the detector lamp if necessary. 3. Use a column with low bleed characteristics and operate within the recommended temperature range. |
| Changes in Peak Area | 1. Inconsistent injection volume. 2. Sample degradation. | 1. Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe. 2. Use fresh samples and consider sample cooling in the autosampler. |
Data Presentation
Table 1: Potential Impurities in this compound and their Origin
| Impurity Name | Chemical Structure | Potential Origin | Analytical Method |
| 2,4-dichloro-5-fluorobenzonitrile | C₇H₂Cl₂FN | Residual starting material from Halex reaction.[1] | GC-MS, HPLC |
| 2-chloro-4,5-difluorobenzonitrile | C₇H₂ClF₂N | Incomplete fluorination intermediate. | GC-MS, HPLC |
| 2,4,5-Trifluoroaniline | C₆H₄F₃N | Residual starting material from Sandmeyer-type reaction. | GC-MS, HPLC |
| Isomeric Trifluorobenzonitriles | C₇H₂F₃N | Side reaction products from synthesis. | GC-MS, ¹⁹F NMR |
| 2,4,5-Trifluorobenzamide | C₇H₄F₃NO | Hydrolysis of the nitrile group. | HPLC, LC-MS |
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of high-purity acetone or ethyl acetate.
Protocol 2: HPLC Method for Purity Assessment
-
Instrumentation: High-Performance Liquid Chromatograph with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: Acetonitrile.
-
-
Gradient:
-
Start with 30% B, hold for 2 minutes.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (or monitor a wider range with a DAD).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of acetonitrile.
Mandatory Visualization
References
Technical Support Center: Nucleophilic Substitution on 2,4,5-Trifluorobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions involving 2,4,5-Trifluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: Which fluorine atom on this compound is the most reactive towards nucleophilic substitution?
The reactivity of the fluorine atoms in nucleophilic aromatic substitution is dictated by the electron-withdrawing effect of the nitrile group (-CN) and the other fluorine atoms. The order of reactivity is generally C4 > C2 > C5. The fluorine at the C4 position is para to the strongly electron-withdrawing nitrile group, which effectively stabilizes the negative charge in the Meisenheimer intermediate through resonance. The C2 fluorine is ortho to the nitrile group, also benefiting from resonance stabilization. The C5 fluorine is meta to the nitrile group and is the least activated.
Q2: What are common nucleophiles used in substitution reactions with this compound?
A variety of nucleophiles can be employed, including:
-
N-nucleophiles: Ammonia, primary and secondary amines (e.g., alkylamines, anilines).
-
O-nucleophiles: Alkoxides, phenoxides, and hydroxides.
-
S-nucleophiles: Thiolates.
The choice of nucleophile will depend on the desired product and the specific reaction conditions.
Q3: What are the typical reaction conditions for nucleophilic substitution on this compound?
These reactions are typically carried out in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) to enhance the nucleophilicity of the attacking species.[1][2] A base is often required, especially when using neutral nucleophiles like amines or alcohols, to either deprotonate the nucleophile or to neutralize the HF generated during the reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N).[2] Reactions often require elevated temperatures to proceed at a practical rate.[1]
Q4: Can multiple fluorine atoms be substituted?
Yes, multiple substitutions are possible, particularly under harsh reaction conditions (e.g., high temperatures, strong nucleophiles, or prolonged reaction times). Controlling the stoichiometry of the nucleophile and optimizing the reaction conditions are crucial for achieving mono-substitution.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Nucleophile | For neutral nucleophiles (e.g., amines, alcohols), ensure a suitable base is present in sufficient quantity to facilitate deprotonation. For anionic nucleophiles, ensure they are freshly prepared and handled under anhydrous conditions. |
| Inadequate Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes conversion without significant side product formation.[1] |
| Poor Solvent Choice | Ensure the use of a polar aprotic solvent like DMF, DMSO, or NMP.[2] These solvents are effective at solvating the cation of an ionic nucleophile, thereby increasing the reactivity of the anionic nucleophile. Avoid protic solvents which can solvate and deactivate the nucleophile. |
| Moisture in the Reaction | Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of reagents by atmospheric moisture.[3] |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Di- or Tri-substitution | Use a stoichiometric amount of the nucleophile (typically 1.0-1.2 equivalents for mono-substitution). Add the nucleophile slowly to the reaction mixture to maintain a low concentration, which can favor mono-substitution. Lowering the reaction temperature may also improve selectivity. |
| Isomeric Products | While substitution at the C4 position is generally favored, substitution at C2 can also occur. To enhance selectivity for the C4 position, consider using milder reaction conditions (lower temperature, weaker base). For some systems, the choice of solvent can influence regioselectivity.[4] |
| Side Reactions of the Nitrile Group | Under strongly basic or acidic conditions, the nitrile group can be susceptible to hydrolysis. Ensure the reaction conditions are not overly harsh. If necessary, perform the reaction at a lower temperature and monitor for any signs of nitrile group transformation. |
Data Presentation
Table 1: Representative Reaction Conditions for Nucleophilic Aromatic Substitution on Polyfluoroarenes
| Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenothiazine | Pentafluorobenzonitrile | K₃PO₄ | MeCN | 60 | High (unspecified) | [5] |
| Hydroxybenzaldehydes | Pentafluoropyridine | K₂CO₃ | DMF | RT | ~95 | [4] |
| Cyclopentylamine | 2,4-dichloro-5-nitropyridine | Et₃N | MeCN | RT | High (unspecified) | [6] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2,5-difluorobenzonitrile
Materials:
-
This compound
-
Ammonia (in a suitable solvent, e.g., 7N in Methanol)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Slowly add a solution of ammonia (1.2 eq) at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Phenoxy-2,5-difluorobenzonitrile
Materials:
-
This compound
-
Phenol
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1M NaOH solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve phenol (1.1 eq) in anhydrous DMF.
-
Add cesium carbonate (1.5 eq) and stir the mixture for 15 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1M NaOH solution and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Visualizations
Caption: Regioselectivity of nucleophilic attack on this compound.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CA2090768A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Preventing polymerization of 2,4,5-Trifluorobenzonitrile under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the potential polymerization of 2,4,5-Trifluorobenzonitrile during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Question: My reaction mixture containing this compound has become viscous, cloudy, or has solidified unexpectedly. What should I do?
Answer:
An unexpected increase in viscosity or solidification can be an indication of polymerization.
Immediate Actions:
-
Safety First: Ensure proper personal protective equipment (PPE) is worn. If the reaction is exothermic or releasing gas, ensure adequate ventilation and take appropriate containment measures.
-
Stop the Reaction: If possible and safe, cool the reaction vessel in an ice bath to slow down the process.
-
Solubility Test: Attempt to dissolve a small sample of the viscous material or solid in a range of solvents (e.g., THF, DMF, DMSO). True polymers will often exhibit limited solubility compared to the starting materials.
-
Characterization: If a sample can be isolated, attempt characterization (e.g., NMR, IR) to confirm the presence of a polymeric structure. A broad, featureless proton NMR spectrum or changes in the nitrile stretching frequency in the IR spectrum may suggest polymerization.
Corrective Measures for Future Experiments:
-
Lower Temperature: Run the reaction at a lower temperature.
-
Re-evaluate Reagents: Ensure that no strong bases or radical initiators are present as impurities.
-
Consider an Inhibitor: Add a suitable polymerization inhibitor at the start of the reaction. Refer to the inhibitor selection table below.
Question: The yield of my desired product is consistently low, and I observe the formation of an insoluble brown or black material. Could this be polymerization?
Answer:
Yes, low yields accompanied by the formation of insoluble, often colored, byproducts are classic signs of unwanted polymerization.
Troubleshooting Steps:
-
Analyze the Byproduct: If possible, isolate the insoluble material and analyze it. An elemental analysis showing a C, H, F, N ratio consistent with the monomer, or spectroscopic data (IR, solid-state NMR) can help confirm its polymeric nature.
-
Review Reaction Conditions:
-
Temperature: High temperatures can sometimes initiate thermal polymerization.[1] Consider if the reaction temperature can be reduced.
-
Reagents: this compound may be susceptible to polymerization in the presence of strong bases or nucleophiles.[2][3] Ensure slow addition of such reagents and maintain a low reaction temperature.
-
Atmosphere: While less common for this type of molecule, ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions that could generate radical initiators.
-
Frequently Asked Questions (FAQs)
What are the likely conditions that could cause polymerization of this compound?
While this compound is generally a stable compound, certain conditions could potentially lead to polymerization:[4][5]
-
Presence of Strong Bases: Strong bases (e.g., organolithiums, sodium amide) could potentially initiate anionic polymerization through the nitrile group or by reacting with the aromatic ring.
-
High Temperatures: Although it has high thermal stability, prolonged exposure to very high temperatures (e.g., during distillation) could be a risk factor for thermal polymerization.[1][4]
-
Presence of Radical Initiators: Contamination with radical initiators (e.g., peroxides) could theoretically lead to radical polymerization, although this is less commonly observed for benzonitriles compared to vinyl monomers.[1][6]
What are the visual signs of polymerization?
-
A noticeable increase in the viscosity of the reaction mixture.
-
The reaction mixture becoming cloudy or opaque.
-
The formation of a precipitate or a solid mass.
-
A color change, often to yellow, brown, or black.
What types of inhibitors can be used to prevent polymerization?
The choice of inhibitor depends on the suspected polymerization mechanism (radical or anionic). For unwanted reactions involving this compound, a radical inhibitor is a common first choice for precautionary measures, especially during heating.
Data Presentation: General Purpose Polymerization Inhibitors
The following table summarizes common polymerization inhibitors that could be tested. Note that the optimal choice and concentration may require experimental validation.
| Inhibitor | Class | Typical Concentration (ppm) | Mechanism Inhibited | Notes |
| 4-Methoxyphenol (MEHQ) | Phenolic | 10 - 1000 | Radical | Requires oxygen to be effective; easily removed by a basic wash.[1] |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 1000 | Radical | Effective radical scavenger.[1] |
| Hydroquinone (HQ) | Phenolic | 100 - 500 | Radical | Requires oxygen; can be removed by a basic wash.[1][6] |
| 4-tert-Butylcatechol (TBC) | Phenolic | 10 - 100 | Radical | Highly effective; requires oxygen.[1] |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Stable Radical | 5 - 100 | Radical | Very effective radical scavenger; does not require oxygen.[1] |
Experimental Protocols
Protocol: Precautionary Reaction Setup to Minimize Polymerization Risk
This protocol is recommended when using this compound with strong bases or at elevated temperatures.
-
Glassware Preparation: Ensure all glassware is thoroughly dried to remove any water, which can interfere with many reactions and potentially initiate side reactions.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (Nitrogen or Argon) for at least 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Addition of Inhibitor (Optional but Recommended):
-
If there is a concern about radical polymerization due to high temperatures, add an appropriate inhibitor (e.g., BHT or MEHQ, 100-200 ppm) to the this compound before adding other reagents.
-
The choice of inhibitor should be compatible with the reaction chemistry. For example, phenolic inhibitors should be avoided in reactions where they might be deprotonated by a strong base.
-
-
Reagent Addition:
-
Dissolve this compound in a suitable anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) before adding reactive reagents like strong bases.
-
Add strong bases or nucleophiles slowly and dropwise using a syringe pump to maintain control over the reaction rate and temperature.
-
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. An unexpected and rapid increase in temperature (an exotherm) could signal runaway polymerization.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC, LC-MS). If the reaction appears to stall or if signs of polymerization appear, consider quenching the reaction.
-
Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a proton source for anionic reactions) while maintaining a low temperature.
Visualizations
Caption: Troubleshooting workflow for suspected polymerization.
Caption: Hypothetical anionic polymerization mechanism.
References
Technical Support Center: Efficient Synthesis of 2,4,5-Trifluorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,4,5-Trifluorobenzonitrile. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The most common and effective methods for synthesizing this compound involve a few key catalytic approaches:
-
Sandmeyer-type Reaction from 2,4,5-Trifluoroaniline: This classic method involves the diazotization of 2,4,5-trifluoroaniline followed by a cyanation reaction catalyzed by a copper salt, typically copper(I) cyanide. This process is known for producing the target molecule in high purity and with good yields.[1]
-
Halogen Exchange (Halex) Reaction from 2,4-Dichloro-5-fluorobenzonitrile: This industrial method involves the substitution of chlorine atoms with fluorine through a reaction with an alkali metal fluoride, such as potassium fluoride, often in the presence of a phase transfer catalyst.[2][3]
-
Cyanation of 1-Bromo-2,4,5-trifluorobenzene: This method utilizes a copper(I) cyanide-mediated cyanation of the corresponding bromo-precursor. However, this route can sometimes result in product mixtures that are difficult to purify.[1]
-
Modern Palladium- and Nickel-Catalyzed Cyanations: While not exclusively documented for this specific molecule in the initial search, general methodologies for palladium- and nickel-catalyzed cyanation of aryl halides are highly applicable.[4][5][6][7][8] These methods offer mild reaction conditions and broad functional group tolerance, making them attractive alternatives.
Q2: How do I choose the most suitable catalyst for my synthesis?
A2: The choice of catalyst largely depends on the starting material, desired scale, and available resources.
-
For a high-purity, lab-scale synthesis starting from the aniline precursor, a copper-catalyzed Sandmeyer-type reaction is a reliable choice.[1]
-
For larger-scale industrial production, a phase transfer-catalyzed Halex reaction from 2,4-dichloro-5-fluorobenzonitrile can be more cost-effective, with yields ranging from 65% to 85%.[2]
-
If you are working with an aryl halide precursor and require mild conditions, a palladium or nickel-based catalyst would be the preferred option. These modern catalysts are known for their efficiency and tolerance to various functional groups.[5][8]
Q3: What are the common side reactions and impurities I should be aware of?
A3: During the synthesis of this compound, several side reactions can occur, leading to impurities.
-
In the Sandmeyer-type reaction, incomplete diazotization or side reactions of the diazonium salt can lead to the formation of phenols or other byproducts.
-
In the Halex reaction, incomplete exchange of chlorine for fluorine can result in chlorinated impurities in the final product.
-
When starting from 1-bromo-2,4,5-trifluorobenzene, the high temperatures required can lead to the formation of polymeric materials and other hard-to-separate impurities.[1]
-
In palladium- or nickel-catalyzed reactions, catalyst deactivation by cyanide ions can be a significant issue, leading to incomplete conversion.[8]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Catalyst deactivation. - Suboptimal reaction temperature. - Poor quality of reagents or solvents. | - Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. - For palladium/nickel catalysis, consider using ligands that protect the metal center from cyanide poisoning.[8] - Optimize the reaction temperature; for the Sandmeyer reaction, maintain temperatures between 0°C and 30°C.[1] For the Halex reaction, temperatures can range from 80°C to 250°C.[2] - Ensure all reagents and solvents are pure and dry, as moisture can interfere with many of the catalytic cycles. |
| Product Contamination / Impurities | - Side reactions due to incorrect temperature or stoichiometry. - Incomplete conversion of starting materials. - Difficulties in product isolation and purification. | - Strictly control the reaction temperature to minimize side reactions. - Use the correct stoichiometric ratios of reactants and catalyst. - For reactions starting from 1-bromo-2,4,5-trifluorobenzene, consider purification by column chromatography to remove persistent impurities.[1] - In the Halex process, ensure sufficient reaction time and optimal catalyst concentration for complete halogen exchange. |
| Catalyst Inactivity | - Presence of impurities in the reaction mixture. - For palladium/nickel catalysts, poisoning by cyanide.[8] - Incorrect catalyst preparation or handling. | - Purify starting materials to remove any potential catalyst poisons. - In palladium-catalyzed cyanations, the choice of ligand is crucial to prevent catalyst deactivation.[8] - Handle air- and moisture-sensitive catalysts under an inert atmosphere. |
Catalyst Selection and Performance Data
| Catalyst System | Starting Material | Typical Yield | Key Advantages | Key Disadvantages |
| Copper(I) cyanide | 2,4,5-Trifluoroaniline | High | High purity product, well-established method.[1] | Requires handling of diazonium salts. |
| Phase Transfer Catalyst (e.g., n-butyltriphenylphosphonium bromide) with KF/CsF | 2,4-Dichloro-5-fluorobenzonitrile | 65-85%[2] | Suitable for large-scale production, cost-effective. | High reaction temperatures, potential for incomplete halogen exchange. |
| Copper(I) cyanide | 1-Bromo-2,4,5-trifluorobenzene | Variable | Direct cyanation of the bromo-compound. | Often results in a highly contaminated product requiring extensive purification.[1] |
| Palladium or Nickel complexes with various ligands | Aryl Halides (e.g., 1-bromo-2,4,5-trifluorobenzene) | Good to Excellent (general observation)[5][8] | Mild reaction conditions, high functional group tolerance. | Catalyst can be sensitive to poisoning by cyanide ions.[8] |
Experimental Protocols
Protocol 1: Synthesis from 2,4,5-Trifluoroaniline via Sandmeyer-type Reaction
Materials:
-
2,4,5-Trifluoroaniline
-
Acetic acid
-
Nitrosylsulfuric acid
-
Sodium cyanide
-
Copper(I) cyanide
-
Water
Procedure:
-
Dissolve 2,4,5-trifluoroaniline in glacial acetic acid and cool the solution in an ice bath.
-
With stirring, slowly add nitrosylsulfuric acid while maintaining the low temperature.
-
After the addition is complete, remove the ice bath and continue stirring for an additional hour to form the diazonium salt solution.
-
In a separate vessel, prepare a solution of sodium cyanide and a catalytic amount of copper(I) cyanide in water, and cool it to 5°C.
-
Slowly add the diazonium salt solution to the cyanide solution with vigorous stirring, while maintaining the temperature between 0°C and 30°C.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or chromatography to yield pure this compound.
This protocol is adapted from the process described in patent US6399807B1.[1]
Protocol 2: Synthesis from 2,4-Dichloro-5-fluorobenzonitrile via Halex Reaction
Materials:
-
2,4-Dichloro-5-fluorobenzonitrile
-
Potassium fluoride/Cesium fluoride mixture (9:1)
-
n-butyltriphenylphosphonium bromide (phase transfer catalyst)
-
Sulfolane (solvent)
Procedure:
-
In a reaction vessel, combine the potassium fluoride/cesium fluoride mixture, n-butyltriphenylphosphonium bromide, and sulfolane.
-
Heat the mixture to incipient distillation to remove any residual water.
-
Add 2,4-dichloro-5-fluorobenzonitrile to the mixture.
-
Heat the reaction mixture to 200°C with vigorous stirring.
-
Monitor the reaction progress by GC. After the reaction is complete (typically after several hours), cool the mixture.
-
Filter the mixture to remove the reaction salts.
-
Fractionally distill the mother liquor under reduced pressure to isolate this compound.
This protocol is based on an example provided in patent CA2090768A1.[2]
Visualized Workflows and Logic
Caption: Experimental Workflow for Sandmeyer-type Synthesis.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]
- 2. CA2090768A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Managing exothermic reactions in 2,4,5-Trifluorobenzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 2,4,5-Trifluorobenzonitrile. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthesis routes are:
-
Nucleophilic Aromatic Substitution (Halex Reaction): This typically involves the reaction of 2,4-dichloro-5-fluorobenzonitrile with an alkali metal fluoride (e.g., potassium fluoride) at elevated temperatures.[1]
-
Sandmeyer Reaction: This route starts with the diazotization of 2,4,5-trifluoroaniline, followed by a reaction with a cyanide source, often using a copper catalyst.
Q2: Are the synthesis reactions for this compound exothermic?
Q3: What are the main hazards associated with exothermic reactions in this synthesis?
A3: The primary hazards include:
-
Thermal Runaway: An uncontrolled increase in temperature and pressure can lead to boiling of the solvent, vessel over-pressurization, and potential explosion.
-
Side Reactions and Impurity Formation: Poor temperature control can lead to the formation of unwanted byproducts, reducing the yield and purity of the final product.
-
Decomposition of Reagents or Products: At elevated temperatures, starting materials, intermediates (like diazonium salts), or the final product may decompose, releasing toxic or flammable gases.
Troubleshooting Guides
Route 1: Nucleophilic Aromatic Substitution (Fluorination)
Issue: Rapid, Uncontrolled Temperature Increase During Fluorination
-
Symptoms:
-
A sudden spike in the reactor temperature that exceeds the setpoint.
-
Noticeable increase in pressure within the reaction vessel.
-
Vigorous boiling or outgassing from the reaction mixture.
-
-
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reagent Addition Rate is Too Fast | Reduce the addition rate of the limiting reagent. For highly exothermic reactions, consider a controlled addition via a syringe pump or a dropping funnel with external cooling. |
| Inadequate Cooling | Ensure the cooling system (e.g., ice bath, cryostat) is functioning correctly and has sufficient capacity for the scale of the reaction. Pre-cool the reaction vessel before starting the reagent addition. |
| Poor Heat Transfer | Ensure efficient stirring to promote uniform heat distribution and transfer to the cooling medium. For viscous reaction mixtures, consider a more powerful overhead stirrer. |
| Solvent with Low Boiling Point | Use a higher-boiling point solvent to provide a larger temperature window for safe operation. Solvents like sulfolane or N,N-dimethylacetamide are often used in these types of reactions.[1] |
Route 2: Sandmeyer Reaction
Issue: Temperature Fluctuation During Diazotization or Cyanation
-
Symptoms:
-
Difficulty in maintaining the required low temperature during the formation of the diazonium salt.
-
A sudden temperature increase upon addition of the cyanide source.
-
-
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inadequate Pre-cooling | The reaction mixture for diazotization must be thoroughly cooled (typically 0-5 °C) before the addition of sodium nitrite. |
| Rapid Addition of Nitrite Solution | Add the sodium nitrite solution slowly and portion-wise, carefully monitoring the temperature to prevent it from rising above the recommended limit. |
| Decomposition of Diazonium Salt | Diazonium salts are thermally unstable. Maintain a low temperature throughout the diazotization and subsequent cyanation step to prevent decomposition, which can be exothermic. |
| Accumulation of Unreacted Reagents | A slow reaction rate at low temperatures can lead to the accumulation of reagents. A subsequent small temperature increase can then trigger a rapid, uncontrolled reaction. Ensure that the reaction is proceeding as expected through in-process monitoring if possible. |
| Controlled Dosing for Cyanation | The addition of the diazonium salt solution to the cyanide solution should be done at a controlled rate to manage the heat generated during the Sandmeyer reaction.[2] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Illustrative)
-
Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, a thermocouple, a condenser, and a controlled addition funnel is assembled. The reactor is placed in a cooling/heating mantle.
-
Reagent Charging: The solvent (e.g., sulfolane), 2,4-dichloro-5-fluorobenzonitrile, and a phase-transfer catalyst are charged into the reactor.[1]
-
Inert Atmosphere: The system is purged with an inert gas like nitrogen or argon.
-
Heating: The mixture is heated to the desired reaction temperature (e.g., 180-200 °C).[1]
-
Controlled Addition: The alkali metal fluoride (e.g., potassium fluoride) is added portion-wise or via a solid addition device at a rate that allows for effective temperature control.
-
Monitoring: The reaction is monitored by a suitable analytical technique (e.g., GC or HPLC) until completion.
-
Work-up: After cooling to room temperature, the reaction mixture is processed to isolate the this compound.
General Protocol for Sandmeyer Reaction (Illustrative)
-
Diazotization:
-
2,4,5-trifluoroaniline is dissolved in an acidic aqueous solution (e.g., HCl or H₂SO₄) in a reactor cooled to 0-5 °C.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C.
-
The mixture is stirred for a short period after the addition is complete to ensure full formation of the diazonium salt.
-
-
Cyanation:
-
In a separate reactor, a solution of copper(I) cyanide and an alkali metal cyanide (e.g., sodium cyanide) is prepared.
-
The cold diazonium salt solution is added slowly to the cyanide solution, with vigorous stirring, while maintaining the reaction temperature within a safe range as determined by a safety assessment.
-
-
Work-up: The reaction mixture is then processed, which may involve extraction and distillation to isolate the this compound.
Quantitative Data Summary
| Parameter | Nucleophilic Aromatic Substitution | Sandmeyer Reaction |
| Typical Reaction Temperature | 80 - 250 °C[1] | Diazotization: 0 - 5 °C; Cyanation: Can be exothermic, temperature control is crucial. |
| Heat of Reaction | Data not available in search results. Assumed to be exothermic. | Moderately high (200-280 kJ/mol for a similar reaction).[2] |
| Adiabatic Temperature Rise | Data not available. | Can be managed to 9-16 °C with appropriate dilution.[2] |
Visualizations
Caption: Workflow for managing exothermic reactions in synthesis.
Caption: Logic diagram for troubleshooting temperature spikes.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 2,4,5-Trifluorobenzonitrile Purity Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for 2,4,5-Trifluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of established and alternative analytical methods for assessing the purity of this compound. Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods
The primary methods for determining the purity of this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). Other potential methods include quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Capillary Electrophoresis (CE). The following table summarizes the key performance characteristics of these techniques.
| Analytical Method | Principle | Typical Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| GC-FID | Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization. | > 0.99 | 98-102% | < 2% | LOD: ~0.01-0.05 mg/mL, LOQ: ~0.03-0.15 mg/mL | High resolution for volatile impurities, robust, and widely available.[1][2] | Requires volatile analytes; thermal degradation of labile compounds is possible. |
| RP-HPLC-UV | Separation based on partitioning between a non-polar stationary phase and a polar mobile phase, with detection by UV absorbance. | > 0.99 | 98-102% | < 2% | LOD: ~0.02-0.1 µg/mL, LOQ: ~0.07-0.3 µg/mL[3] | Applicable to a wide range of compounds, non-destructive, and highly sensitive with UV-active compounds.[4] | Mobile phase consumption can be high; potential for peak tailing with polar compounds. |
| ¹⁹F qNMR | Measurement of the nuclear magnetic resonance of the ¹⁹F nucleus. The signal intensity is directly proportional to the number of nuclei. | Not applicable (direct method) | High (can be a primary ratio method) | < 1% | Dependent on magnetic field strength; can be in the low µmol/L range. | Absolute quantification without a specific standard for the analyte, provides structural information.[5][6] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.[7] |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their electrophoretic mobility. | > 0.99 | 95-105% | < 3% | Can reach picomolar levels. | High separation efficiency, minimal sample and reagent consumption.[8][9] | Lower loading capacity, can be sensitive to matrix effects.[10] |
Experimental Protocols
Detailed methodologies for the primary chromatographic techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is suitable for the routine quality control of this compound, assessing its purity and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: A polar capillary column such as a polyethylene glycol (WAX) phase (e.g., HP-INNOWAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for the analysis of aromatic nitriles.[1]
Reagents:
-
Carrier Gas: Helium or Nitrogen, high purity.
-
FID Gases: Hydrogen and Air, high purity.
-
Solvent (for sample preparation): Acetonitrile or Dichloromethane, HPLC grade.
-
This compound reference standard of known purity.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Detector Temperature: 280 °C
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent.
-
Prepare a standard solution of this compound in the same manner at a similar concentration.
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) Protocol
This method offers a robust approach for the purity determination of this compound and is particularly useful for identifying non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for aromatic compounds.
Reagents:
-
Mobile Phase A: Water, HPLC grade.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
Solvent (for sample preparation): Acetonitrile/Water (50:50, v/v).
-
This compound reference standard of known purity.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (based on the UV cutoff of acetonitrile and the expected absorbance of the benzonitrile moiety).
-
Injection Volume: 10 µL.
-
Mobile Phase Gradient:
-
0-15 min: 50% B to 90% B
-
15-20 min: Hold at 90% B
-
20.1-25 min: Return to 50% B and equilibrate.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1 mg/mL in the solvent.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL with the solvent.
-
Prepare a standard solution of this compound in the same manner.
Data Analysis:
-
Purity is determined by the area percentage of the main peak.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
Method Selection Workflow
The choice of an analytical method depends on various factors including the specific requirements of the analysis, available instrumentation, and the nature of potential impurities. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Experimental Workflow for Purity Analysis
The general workflow for performing a purity analysis using a chromatographic technique is outlined below. This process ensures accurate and reproducible results.
References
- 1. agilent.com [agilent.com]
- 2. measurlabs.com [measurlabs.com]
- 3. phmethods.net [phmethods.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 9. What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Use of capillary electrophoresis for the determination of impurities in preparations of fluorine-18 labelled PET radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of 2,4,5-Trifluorobenzonitrile and its Derivatives
For researchers, scientists, and professionals in drug development, the accurate analysis of 2,4,5-Trifluorobenzonitrile and its derivatives is crucial for ensuring the purity, stability, and quality of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides an objective comparison of two primary HPLC methodologies: the conventional C18 reversed-phase approach and an alternative method utilizing a fluorinated stationary phase. This comparison is supported by experimental data drawn from analogous separations to provide a clear understanding of the performance of each method.
Conventional vs. Alternative HPLC Methods: A Head-to-Head Comparison
The separation of fluorinated aromatic compounds like this compound can be effectively achieved using standard reversed-phase chromatography with a C18 column. However, alternative stationary phases, such as those with fluorinated phenyl groups, can offer enhanced selectivity and resolution for such halogenated molecules.
Method 1: Conventional C18 Reversed-Phase HPLC
This widely adopted method relies on the hydrophobic interactions between the analyte and the C18 stationary phase. A typical setup involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier to improve peak shape.[1]
Method 2: Alternative Fluorinated-Phase HPLC
Fluorinated stationary phases, particularly pentafluorophenyl (PFP) phases, provide an alternative with unique selectivity for halogenated and aromatic compounds.[2][3] These phases can engage in dipole-dipole, π-π, and charge transfer interactions, which differ from the primarily hydrophobic interactions of C18 columns, leading to improved separation of closely related fluorinated compounds.[3][4]
Data Presentation: Performance Comparison
The following table summarizes the expected performance of the two HPLC methods for the analysis of this compound and its derivatives, based on typical results for similar compounds.
| Performance Metric | Conventional C18 Method | Alternative Fluorinated-Phase Method |
| Principle of Separation | Primarily hydrophobic interactions | Multiple interactions (hydrophobic, dipole-dipole, π-π, charge transfer)[3][4] |
| Selectivity for Fluorinated Aromatics | Good | Excellent[2] |
| Peak Shape | Generally good, may require acidic modifier to reduce tailing[1] | Often sharper peaks due to reduced silanol interactions |
| Retention of Polar Derivatives | May be limited | Enhanced retention for certain polar analytes |
| Typical Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid[1] | Acetonitrile/Water with 0.1% Trifluoroacetic Acid[5] |
| Example Retention Time * | ~ 5.15 min (for 2,4,5-Trifluorobenzoic acid)[5] | Expected to be different, offering alternative selectivity |
*Retention time is highly dependent on specific conditions and is provided for illustrative purposes based on a closely related compound.
Experimental Protocols
Below are detailed methodologies for the two compared HPLC approaches.
Protocol 1: Conventional C18 Reversed-Phase HPLC Method
This protocol is a standard starting point for the analysis of aromatic nitriles.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[1]
Protocol 2: Alternative Fluorinated-Phase HPLC Method
This method is designed to leverage the unique selectivity of a fluorinated stationary phase for enhanced separation of fluorinated compounds.[2][5]
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical HPLC analysis and the decision-making process for method selection.
References
A Comparative Guide to Analytical Methods for 2,4,5-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gas chromatography (GC), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE) for the analysis of 2,4,5-Trifluorobenzonitrile. The information presented is designed to assist in method selection and development for purity assessment, impurity profiling, and quantitative analysis in research and pharmaceutical settings.
Executive Summary
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and reliable analytical methods are crucial for quality control and process monitoring. Gas chromatography, particularly with a flame ionization detector (GC-FID), is a well-established and robust method for determining the purity of this volatile compound. For instances where higher sensitivity and structural confirmation are required, GC coupled with mass spectrometry (GC-MS) is the preferred technique.
High-performance liquid chromatography (HPLC) offers a viable alternative, especially for samples in complex matrices or when analyzing non-volatile impurities. Capillary electrophoresis (CE) presents a high-efficiency, low-sample-volume option, particularly advantageous for rapid screening and analysis of charged impurities.
This guide details the experimental protocols for each technique and presents a comparative analysis of their performance characteristics to aid in selecting the most suitable method for your specific analytical needs.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and CE-UV for the analysis of this compound. The data presented is based on typical performance for similar aromatic and fluorinated compounds and should be considered as a guideline for method development and validation.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) | Capillary Electrophoresis-UV (CE-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential migration of charged or uncharged species in an electric field. |
| Typical Column/Capillary | Non-polar or mid-polar capillary column (e.g., 5% Phenyl Polysiloxane) | Reversed-phase C18 or Phenyl column | Fused silica capillary |
| Limit of Detection (LOD) | ~1-10 ppm | ~0.1-1 ppm | ~1-10 ppm |
| Limit of Quantification (LOQ) | ~5-30 ppm | ~0.5-5 ppm | ~5-30 ppm |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 2% | < 5% |
| Key Advantages | High resolution for volatile compounds, robust, widely available. | Broad applicability to non-volatile and thermally labile compounds, versatile. | High efficiency, fast analysis, low sample and reagent consumption. |
| Key Disadvantages | Limited to volatile and thermally stable compounds, destructive detection. | Larger solvent consumption, potential for peak tailing with polar compounds. | Lower sensitivity for some analytes, reproducibility can be challenging. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This protocol is adapted from established methods for the purity analysis of volatile aromatic compounds.
Objective: To determine the purity of this compound by quantifying the main peak area relative to the total peak area.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (or equivalent)
-
Autosampler
Reagents:
-
Helium (carrier gas), high purity
-
Hydrogen (FID fuel), high purity
-
Air (FID oxidant), high purity
-
This compound reference standard (high purity)
-
Acetonitrile or other suitable solvent, HPLC grade
Procedure:
-
Instrument Setup:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)
-
Split Ratio: 50:1
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent.
-
-
Injection:
-
Inject 1 µL of the prepared sample solution.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
-
High-Performance Liquid Chromatography-UV (HPLC-UV) Method
This protocol is a general guideline for the analysis of fluorinated benzonitriles and may require optimization.
Objective: To separate and quantify this compound and potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic Acid, 0.1% (v/v) in water
Procedure:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-15 min: 30-70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (70% A: 30% B) to a suitable working concentration (e.g., 10-100 µg/mL).
-
-
Injection:
-
Inject 10 µL of the prepared sample solution.
-
-
Data Analysis:
-
Identify and quantify the this compound peak based on the retention time of a reference standard.
-
Quantify impurities using an external standard method or by area normalization.
-
Capillary Electrophoresis-UV (CE-UV) Method
This protocol provides a starting point for the analysis of small aromatic molecules.
Objective: To achieve a high-efficiency separation of this compound and related charged impurities.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Fused Silica Capillary: 50 µm ID, effective length 50 cm
Reagents:
-
Sodium Borate buffer (20 mM, pH 9.2)
-
Sodium Hydroxide (0.1 M) for capillary conditioning
-
Water, deionized
Procedure:
-
Capillary Conditioning:
-
Rinse the capillary with 0.1 M Sodium Hydroxide for 5 minutes.
-
Rinse with deionized water for 5 minutes.
-
Rinse with the running buffer (20 mM Sodium Borate, pH 9.2) for 10 minutes.
-
-
Electrophoretic Conditions:
-
Running Buffer: 20 mM Sodium Borate, pH 9.2
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Detection Wavelength: 214 nm
-
-
Sample Preparation:
-
Dissolve the this compound sample in the running buffer to a concentration of approximately 100 µg/mL.
-
-
Injection:
-
Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds).
-
-
Data Analysis:
-
Identify peaks based on their migration times compared to a reference standard.
-
Quantify using peak areas and an external standard calibration.
-
Mandatory Visualization
Caption: Workflow for Purity Analysis of this compound by GC-FID.
This guide provides a foundational understanding of the primary analytical techniques for this compound. For all methods, it is imperative to perform thorough validation according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure the accuracy, precision, and reliability of the results for your specific application.
Unveiling the Reactivity Landscape of Trifluorobenzonitriles: A Comparative Analysis for Researchers
A deep dive into the nucleophilic aromatic substitution (SNAr) reactivity of 2,4,5-Trifluorobenzonitrile and its isomers reveals a landscape governed by the intricate interplay of electronic effects. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for the strategic design of synthetic pathways and the development of novel molecular entities.
The Decisive Role of Substituent Positioning in Reactivity
The reactivity of fluorinated benzonitriles in SNAr reactions is predominantly dictated by the ability of the substituents—both the fluorine atoms and the nitrile group—to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[1] The nitrile group (-CN) is a strong electron-withdrawing group through both inductive and resonance effects, while fluorine atoms are strongly electron-withdrawing by induction but weakly electron-donating by resonance. The interplay of these effects, dictated by their relative positions on the benzene ring, determines the overall reactivity of each isomer.
In SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[2] Therefore, isomers with fluorine and nitrile groups positioned to effectively delocalize the incoming negative charge will exhibit enhanced reactivity. Specifically, electron-withdrawing groups at the ortho and para positions relative to the leaving group (a fluorine atom in this case) provide the most significant stabilization of the Meisenheimer complex through resonance.[1]
Comparative Reactivity Analysis
Based on these principles, we can predict a general order of reactivity among the trifluorobenzonitrile isomers. The presence of the strongly electron-withdrawing nitrile group significantly activates the ring towards nucleophilic attack. The positions of the three fluorine atoms then further modulate this reactivity.
Key Principles Governing Reactivity:
-
Activation by the Nitrile Group: The cyano group is a powerful activating group for SNAr, making the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack.
-
Influence of Fluorine Atoms: Fluorine atoms contribute to the activation of the ring primarily through their strong inductive electron-withdrawing effect. Their position relative to the reaction center (the carbon atom undergoing substitution) is critical.
-
Stabilization of the Meisenheimer Complex: The stability of the negatively charged Meisenheimer intermediate is the key determinant of the reaction rate. Electron-withdrawing groups at the ortho and para positions to the site of nucleophilic attack provide the most effective resonance stabilization.
Considering these factors, 2,4,6-Trifluorobenzonitrile is predicted to be one of the most reactive isomers. The fluorine atoms at the 2, 4, and 6 positions, along with the nitrile group, create a highly electron-deficient ring. Nucleophilic attack at any of the carbon atoms bearing a fluorine would result in a Meisenheimer complex where the negative charge is effectively stabilized by the remaining fluorine atoms and the nitrile group through their combined inductive and resonance effects.
In the case of This compound , the fluorine atoms and the nitrile group also create a highly activated system. Nucleophilic attack is most likely to occur at the C-2 or C-4 positions, which are ortho and para to the electron-withdrawing nitrile group, respectively. The fluorine at the C-5 position further enhances the overall electrophilicity of the ring.
Isomers where the fluorine atoms are not positioned to effectively stabilize the negative charge of the Meisenheimer complex through resonance with the nitrile group are expected to be less reactive. For instance, in an isomer where a fluorine leaving group is meta to the nitrile group, the resonance stabilization of the intermediate will be less pronounced, leading to a slower reaction rate.
Table 1: Predicted Relative Reactivity of Trifluorobenzonitrile Isomers in SNAr Reactions
| Isomer | Predicted Relative Reactivity | Rationale |
| 2,4,6-Trifluorobenzonitrile | Very High | Symmetrical activation by three fluorine atoms and a nitrile group, leading to strong stabilization of the Meisenheimer complex regardless of the attack position. |
| This compound | High | Strong activation from the nitrile group and fluorine atoms at positions that can effectively stabilize the negative charge of the Meisenheimer complex via resonance and induction. |
| Other Trifluorobenzonitrile Isomers | Moderate to High | Reactivity will depend on the specific substitution pattern and the ability of the fluorine and nitrile groups to cooperatively stabilize the reaction intermediate. Isomers with fluorine atoms meta to the nitrile group are expected to be less reactive than those with ortho/para relationships. |
Experimental Protocols: A General Approach to Comparing Reactivity
To experimentally validate the predicted reactivity trends, a standardized kinetic study can be performed. The following protocol outlines a general method for comparing the rates of nucleophilic aromatic substitution for different trifluorobenzonitrile isomers.
Objective: To determine the relative reaction rates of various trifluorobenzonitrile isomers with a common nucleophile.
Materials:
-
This compound
-
Other trifluorobenzonitrile isomers (e.g., 2,4,6-Trifluorobenzonitrile)
-
Nucleophile (e.g., sodium methoxide, piperidine)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Internal standard (for chromatographic analysis)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each trifluorobenzonitrile isomer of a known concentration in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile of a known concentration in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a series of reaction vials, add a specific volume of the trifluorobenzonitrile isomer stock solution and the internal standard stock solution.
-
Place the vials in a constant temperature bath and allow them to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a specific volume of the pre-heated nucleophile stock solution to each vial. Start a timer immediately upon addition.
-
-
Monitoring the Reaction:
-
At predetermined time intervals, withdraw an aliquot from each reaction vial and quench the reaction (e.g., by adding a dilute acid).
-
Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material and the product.
-
-
Data Analysis:
-
Plot the concentration of the trifluorobenzonitrile isomer versus time for each reaction.
-
Determine the initial rate of reaction for each isomer from the slope of the concentration-time curve at t=0.
-
Alternatively, if the reaction follows pseudo-first-order kinetics (by using a large excess of the nucleophile), the rate constant (k) can be determined by plotting ln([substrate]) versus time.
-
Compare the determined reaction rates or rate constants to establish the relative reactivity of the isomers.
-
Visualizing the Reaction Pathway
The mechanism of nucleophilic aromatic substitution is a fundamental concept in understanding the reactivity of these compounds. The following diagram illustrates the key steps involved.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The reactivity of this compound and its isomers in nucleophilic aromatic substitution reactions is a direct consequence of the electronic properties of the fluorine and nitrile substituents and their positions on the aromatic ring. A thorough understanding of these structure-reactivity relationships is crucial for chemists in academia and industry. While a definitive quantitative ranking requires dedicated kinetic studies, the principles of physical organic chemistry provide a robust framework for predicting and explaining the observed reactivity trends. The provided experimental protocol offers a starting point for researchers to quantitatively assess and compare the reactivity of these valuable synthetic building blocks.
References
A Comparative Guide to 2,4,5-Trifluorobenzonitrile and 2,4,6-Trifluorobenzonitrile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated building blocks for organic synthesis, 2,4,5-Trifluorobenzonitrile and 2,4,6-Trifluorobenzonitrile stand out as critical intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Their trifluorinated phenyl rings, coupled with a reactive nitrile group, offer a versatile platform for constructing complex molecular architectures. This guide provides an objective comparison of these two isomers, focusing on their performance in synthesis, supported by available data and a theoretical framework of their reactivity.
Physicochemical Properties: A Tale of Two Isomers
A fundamental understanding of the physical and chemical properties of these isomers is paramount for their effective application in synthesis. The substitution pattern of the fluorine atoms on the benzene ring significantly influences their physical state, polarity, and ultimately, their reactivity.
| Property | This compound | 2,4,6-Trifluorobenzonitrile |
| CAS Number | 98349-22-5 | 96606-37-0 |
| Molecular Formula | C₇H₂F₃N | C₇H₂F₃N |
| Molecular Weight | 157.10 g/mol | 157.09 g/mol |
| Appearance | Colorless liquid | White to off-white crystalline powder |
| Melting Point | Not applicable | 59-63 °C |
| Boiling Point | ~170 °C | ~166.5 °C |
| Density | ~1.373 g/mL at 25 °C | ~1.4 g/cm³ |
The most notable physical difference is that this compound is a liquid at room temperature, while the more symmetrically substituted 2,4,6-isomer is a crystalline solid.[1][2] This can have practical implications for handling, storage, and reaction setup.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary utility of both isomers in synthesis lies in their susceptibility to nucleophilic aromatic substitution (SNAr), a reaction class of immense importance in medicinal chemistry. In SNAr reactions, a nucleophile replaces a leaving group (in this case, a fluorine atom) on the aromatic ring. The rate and regioselectivity of this reaction are governed by the electron-withdrawing nature of the substituents on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex).
The nitrile group (-CN) is a moderately strong electron-withdrawing group through both inductive and resonance effects. The fluorine atoms are strongly electron-withdrawing through the inductive effect. The positioning of these groups dictates the activation of the ring towards nucleophilic attack.
Logical Relationship of SNAr Reactivity
Caption: General workflow of an SNAr reaction on a trifluorobenzonitrile isomer.
Regioselectivity: A Key Differentiator
The substitution pattern of the fluorine atoms is the primary determinant of which fluorine atom is preferentially replaced.
-
This compound: In this isomer, the fluorine atoms are located at positions that are ortho, para, and meta to the nitrile group. The positions ortho and para to the electron-withdrawing nitrile group are the most activated towards nucleophilic attack. Therefore, substitution is expected to occur preferentially at the C-4 or C-2 position. The fluorine at C-5 is meta to the nitrile and is thus the least activated.
-
2,4,6-Trifluorobenzonitrile: This symmetrical isomer has fluorine atoms at both ortho positions (C-2 and C-6) and the para position (C-4) relative to the nitrile group. All three fluorine atoms are in activated positions. However, the para position (C-4) is generally the most susceptible to substitution due to a combination of strong activation from the nitrile group and reduced steric hindrance compared to the ortho positions.
Predicted Regioselectivity in SNAr
Caption: Predicted regioselectivity for nucleophilic aromatic substitution.
Performance in Synthesis: Applications and Experimental Data
While direct comparative studies under identical conditions are scarce in the literature, the individual applications of these isomers provide insights into their synthetic utility. Both isomers are valuable precursors for active pharmaceutical ingredients (APIs).[3]
This compound has been utilized as a key building block in the synthesis of a fluorinated analog of the antibiotic platensimycin and in the creation of dinitrile monomers for polytriazine covalent organic frameworks (COFs).[4]
2,4,6-Trifluorobenzonitrile is a sought-after intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of fluorine atoms in the final products often enhances metabolic stability and lipophilicity, which are desirable properties in drug design.
Hypothetical Comparative Experimental Data
To illustrate a potential comparison, let's consider a hypothetical SNAr reaction with a generic primary amine (R-NH₂). The following table summarizes expected outcomes based on the principles of SNAr reactivity.
| Parameter | This compound with R-NH₂ | 2,4,6-Trifluorobenzonitrile with R-NH₂ |
| Major Product | 4-Amino-2,5-difluorobenzonitrile | 4-Amino-2,6-difluorobenzonitrile |
| Expected Yield | Good to Excellent | Excellent |
| Reaction Conditions | Moderate temperature, polar aprotic solvent (e.g., DMSO, DMF) | Moderate temperature, polar aprotic solvent (e.g., DMSO, DMF) |
| Potential Byproducts | Isomeric substitution products (e.g., 2-amino-4,5-difluorobenzonitrile) | Minimal, due to high regioselectivity for the para position. |
It is anticipated that the reaction with 2,4,6-trifluorobenzonitrile would proceed with higher regioselectivity, leading to a cleaner reaction profile and easier purification of the desired product.
Experimental Protocols: A Representative SNAr Reaction
The following is a generalized experimental protocol for the nucleophilic aromatic substitution of a trifluorobenzonitrile with an amine, which can be adapted for specific substrates and nucleophiles.
General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: To a stirred solution of the trifluorobenzonitrile isomer (1.0 eq.) in a polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile), add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 eq.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Experimental Workflow
Caption: A generalized workflow for an SNAr experiment.
Conclusion
Both this compound and 2,4,6-Trifluorobenzonitrile are valuable and versatile reagents in organic synthesis, particularly for the introduction of trifluorinated benzonitrile moieties into target molecules. The choice between these two isomers will largely depend on the desired substitution pattern of the final product.
-
2,4,6-Trifluorobenzonitrile is often the preferred reagent when a single, clean substitution at the para-position is desired, owing to its high symmetry and the resulting high regioselectivity.
-
This compound offers the potential for accessing different isomers, although controlling the regioselectivity of the substitution may require more careful optimization of reaction conditions.
For researchers and drug development professionals, a thorough understanding of the principles of nucleophilic aromatic substitution is key to effectively utilizing these powerful building blocks in the creation of novel and impactful molecules.
References
A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Fluorobenzonitrile Isomers
A detailed examination of the spectroscopic signatures of ortho-, meta-, and para-fluorobenzonitrile isomers reveals distinct characteristics arising from the positional variation of the fluorine substituent on the benzene ring. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra, offering valuable data for researchers in chemical synthesis, drug discovery, and materials science.
The introduction of a fluorine atom to the benzonitrile scaffold significantly influences the electronic environment of the molecule, leading to observable differences in its interaction with electromagnetic radiation. These differences are systematically captured across various spectroscopic techniques, providing a unique fingerprint for each isomer. This guide summarizes key quantitative data in structured tables for easy comparison, details the experimental protocols for the cited experiments, and provides a visual representation of the analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei, making it an excellent technique for distinguishing between the fluorobenzonitrile isomers.
¹H NMR
The ¹H NMR spectra of the fluorobenzonitrile isomers in deuterated chloroform (CDCl₃) exhibit distinct patterns in the aromatic region (typically 7.0-8.0 ppm). The position of the fluorine atom influences the chemical shifts of the aromatic protons through a combination of inductive and resonance effects.
| Isomer | Proton | Chemical Shift (ppm) |
| 2-Fluorobenzonitrile | H3 | 7.31 |
| H4 | 7.64 | |
| H5 | 7.24 | |
| H6 | 7.66 | |
| 3-Fluorobenzonitrile | H2 | 7.35 |
| H4 | 7.50 | |
| H5 | 7.36 | |
| H6 | 7.52 | |
| 4-Fluorobenzonitrile | H2, H6 | 7.68 |
| H3, H5 | 7.19 |
Table 1: ¹H NMR Chemical Shifts (δ) of Fluorobenzonitrile Isomers in CDCl₃.
¹³C NMR
The ¹³C NMR spectra provide information about the carbon framework of the molecules. The carbon atoms directly bonded to the fluorine atom show a characteristic large coupling constant (¹JCF), and their chemical shifts are significantly affected by the electronegative fluorine atom.
| Isomer | Carbon | Chemical Shift (ppm) |
| 2-Fluorobenzonitrile | C1 | 104.2 (d, ²JCF = 11.5 Hz) |
| C2 | 163.5 (d, ¹JCF = 257.0 Hz) | |
| C3 | 116.8 (d, ⁴JCF = 3.0 Hz) | |
| C4 | 134.3 (d, ³JCF = 8.0 Hz) | |
| C5 | 125.0 | |
| C6 | 134.8 (d, ³JCF = 8.0 Hz) | |
| CN | 114.9 | |
| 3-Fluorobenzonitrile | C1 | 114.2 (d, ²JCF = 21.0 Hz) |
| C2 | 128.5 | |
| C3 | 162.1 (d, ¹JCF = 248.0 Hz) | |
| C4 | 119.5 (d, ²JCF = 22.0 Hz) | |
| C5 | 130.8 | |
| C6 | 128.0 | |
| CN | 117.5 | |
| 4-Fluorobenzonitrile | C1 | 108.9 (d, ²JCF = 22.0 Hz) |
| C2, C6 | 134.5 (d, ³JCF = 9.0 Hz) | |
| C3, C5 | 116.8 (d, ²JCF = 22.0 Hz) | |
| C4 | 165.2 (d, ¹JCF = 255.0 Hz) | |
| CN | 117.8 |
Table 2: ¹³C NMR Chemical Shifts (δ) and Carbon-Fluorine Coupling Constants (JCF) of Fluorobenzonitrile Isomers in CDCl₃.
¹⁹F NMR
The ¹⁹F NMR chemical shifts are highly sensitive to the position of the fluorine atom on the aromatic ring. The spectra are typically referenced to an external standard such as CFCl₃.
| Isomer | ¹⁹F Chemical Shift (ppm vs. CFCl₃) |
| 2-Fluorobenzonitrile | -109.8 |
| 3-Fluorobenzonitrile | -112.5 |
| 4-Fluorobenzonitrile | -105.6 |
Table 3: ¹⁹F NMR Chemical Shifts (δ) of Fluorobenzonitrile Isomers in CDCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The position and intensity of absorption bands in an IR spectrum are characteristic of specific functional groups. For the fluorobenzonitrile isomers, the key vibrational bands are associated with the nitrile (C≡N) group, the aromatic ring (C=C), and the carbon-fluorine (C-F) bond.
| Isomer | C≡N Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| 2-Fluorobenzonitrile | 2232 | ~1600-1450 | ~1250-1100 |
| 3-Fluorobenzonitrile | 2235 | ~1600-1450 | ~1250-1100 |
| 4-Fluorobenzonitrile | 2230 | ~1600-1450 | ~1250-1100 |
Table 4: Key Infrared Absorption Frequencies (cm⁻¹) of Fluorobenzonitrile Isomers.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺˙) confirms the molecular weight, and the fragmentation pattern offers clues about the structure. All three isomers have a molecular weight of 121.11 g/mol .
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Fluorobenzonitrile | 121 | 94, 75, 63 |
| 3-Fluorobenzonitrile | 121 | 94, 75, 63 |
| 4-Fluorobenzonitrile | 121 | 94, 75, 63 |
Table 5: Mass Spectrometry Data (m/z) for Fluorobenzonitrile Isomers under Electron Ionization. The primary fragmentation involves the loss of HCN (27 Da) to give the fluorophenyl cation at m/z 94.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the electronic effects of the substituents. The UV-Vis spectra of the fluorobenzonitrile isomers in ethanol show characteristic π → π* transitions.
| Isomer | λ_max (nm) in Ethanol |
| Benzonitrile (for comparison) | 224, 271 |
| 2-Fluorobenzonitrile | ~225, ~275 |
| 3-Fluorobenzonitrile | ~226, ~276 |
| 4-Fluorobenzonitrile | ~235, ~280 |
Table 6: UV-Vis Absorption Maxima (λ_max) of Fluorobenzonitrile Isomers in Ethanol. The data for fluorobenzonitrile isomers are estimated based on typical shifts observed for substituted benzenes.
Experimental Protocols
The following are general methodologies for the key experiments cited. Specific parameters may vary depending on the instrument and experimental conditions.
NMR Spectroscopy
A sample of the fluorobenzonitrile isomer (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR). The spectra are recorded on a 300 MHz or higher NMR spectrometer. For ¹⁹F NMR, an external reference of CFCl₃ (0 ppm) is typically used.
Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like the fluorobenzonitrile isomers, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Solid samples can be analyzed as a KBr pellet or as a mull in Nujol.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or a gas chromatograph. The molecules are ionized by a beam of high-energy electrons (typically 70 eV), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
UV-Visible (UV-Vis) Spectroscopy
A dilute solution of the fluorobenzonitrile isomer is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the fluorobenzonitrile isomers.
Caption: General workflow for the spectroscopic comparison of fluorobenzonitrile isomers.
A Comparative Guide to the Structural Validation of 2,4,5-Trifluorobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the structure of 2,4,5-trifluorobenzonitrile derivatives. Below, we present experimental data and detailed methodologies for the characterization of these fluorinated compounds, which are of significant interest in pharmaceutical and materials science research.
Introduction
This compound and its derivatives are important building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The precise determination of their molecular structure is crucial for understanding their chemical properties and biological activity. This guide outlines the common analytical methods used for structural validation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Comparative Analysis of Analytical Techniques
A combination of spectroscopic and crystallographic techniques provides a comprehensive understanding of the molecular structure of this compound derivatives. Each technique offers unique insights into the connectivity, elemental composition, and three-dimensional arrangement of atoms.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, the electronic environment of atoms, and through-bond and through-space correlations. | Provides detailed structural information in solution, non-destructive. | Can be complex to interpret for molecules with many signals, sensitivity can be an issue for some nuclei. |
| Mass Spectrometry | Precise molecular weight and elemental composition, as well as information about the fragmentation patterns of the molecule. | High sensitivity, provides molecular formula. | Does not provide direct information on the connectivity of atoms. |
| X-ray Crystallography | The precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. | Provides an unambiguous determination of the molecular structure. | Requires a high-quality single crystal, which can be challenging to obtain. |
Case Study: Characterization of Amino- and Alkoxy-Substituted Trifluorobenzonitrile Derivatives
To illustrate the application of these techniques, we will compare the structural validation of two derivatives of trifluorobenzonitrile: 4-amino-3,5-difluorobenzonitrile (a positional isomer of a this compound derivative) and a representative alkoxy-substituted trifluorobenzonitrile .
4-Amino-3,5-difluorobenzonitrile
Synthesis: This compound can be synthesized by reacting 4-bromo-2,6-difluoroaniline with copper(I) cyanide in dimethylformamide (DMF) under reflux conditions[1].
Structural Validation Data:
| Technique | Observed Data |
| ¹H NMR | Aromatic protons and amine protons with characteristic chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for all carbon atoms, including the nitrile carbon and carbons attached to fluorine. |
| ¹⁹F NMR | Signals corresponding to the fluorine atoms on the aromatic ring. |
| Mass Spec. | Molecular ion peak corresponding to the exact mass of the compound. |
| X-ray Crystal | Crystal system: Monoclinic, Space group: P2₁/c[1]. |
Alkoxy-Substituted this compound (Hypothetical Example)
For comparison, let's consider a hypothetical methoxy-substituted derivative, 3-methoxy-2,4,5-trifluorobenzonitrile .
Expected Spectroscopic Features:
| Technique | Expected Observations |
| ¹H NMR | Aromatic proton signals and a characteristic singlet for the methoxy (-OCH₃) protons. |
| ¹³C NMR | Aromatic carbon signals, a nitrile carbon signal, and a distinct signal for the methoxy carbon. |
| ¹⁹F NMR | Three distinct signals for the fluorine atoms, with coupling patterns indicating their relative positions. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₈H₄F₃NO. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified derivative is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
¹³C NMR: Spectra are acquired on the same instrument, often requiring a larger number of scans for adequate signal-to-noise.
-
¹⁹F NMR: Spectra are recorded on a spectrometer equipped with a fluorine probe, referenced to an external standard like CFCl₃.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
Instrumentation and Data Acquisition: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.
Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.
Data Collection and Structure Refinement: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected, and the crystal structure is solved and refined using specialized software.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the structural validation of this compound derivatives.
Caption: A general workflow for the synthesis and structural validation of this compound derivatives.
Caption: The logical relationship between the analytical techniques and the final validated structure.
Conclusion
The structural validation of this compound derivatives is a critical step in their development for various applications. A multi-technique approach, combining NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, provides a comprehensive and unambiguous determination of their molecular structure. This guide serves as a resource for researchers in the field, offering a comparative overview of these essential analytical methods.
References
A Comparative Guide to the Quantitative Analysis of 2,4,5-Trifluorobenzonitrile in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of 2,4,5-Trifluorobenzonitrile in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's performance is objectively compared, supported by illustrative experimental data and detailed protocols.
Comparison of Quantitative Performance
The choice of analytical technique often depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and the nature of the reaction matrix. The following table summarizes the typical quantitative performance characteristics for the analysis of this compound by HPLC-UV, GC-FID, and ¹⁹F qNMR.
| Parameter | HPLC-UV | GC-FID | ¹⁹F qNMR |
| Analyte | This compound | This compound | This compound |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.05 - 0.2 µg/mL | ~1 mmol/L |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | 0.15 - 0.6 µg/mL | ~3 mmol/L |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Precision (%RSD) | < 2% | < 3% | < 2% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% | 97 - 103% |
Experimental Workflows and Methodologies
The successful implementation of any of these techniques relies on a robust experimental workflow, from sample preparation to data analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique suitable for the direct analysis of this compound and other non-volatile or thermally labile components in a reaction mixture.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Carefully take a 1.0 mL aliquot of the reaction mixture and quench it with 5 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Reconstitute the residue in 1.0 mL of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 220 nm.
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a pure standard.
-
Construct a calibration curve by injecting a series of standards of known concentrations.
-
Quantify the analyte in the sample by integrating the peak area and comparing it to the calibration curve.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is an excellent choice for the analysis of volatile compounds like this compound, offering high resolution and sensitivity.
Experimental Protocol: GC-FID
-
Sample Preparation:
-
Follow the same quenching, extraction, and drying steps as in the HPLC sample preparation.
-
Reconstitute the residue in 1.0 mL of a volatile solvent such as hexane or ethyl acetate.
-
Add a known concentration of an internal standard (e.g., undecane).
-
Filter through a 0.45 µm syringe filter before injection.
-
-
GC Instrumentation and Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio) with a 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
-
Data Analysis:
-
Identify the peaks for this compound and the internal standard based on their retention times.
-
Calculate the response factor of the analyte relative to the internal standard using calibration standards.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard in the sample.
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹⁹F qNMR is a highly specific and powerful technique for the direct quantification of fluorinated compounds, often requiring minimal sample preparation and no need for a specific reference standard of the analyte itself.
Experimental Protocol: ¹⁹F qNMR
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Add a precise volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known concentration of a fluorinated internal standard (e.g., trifluorotoluene).
-
Ensure complete dissolution and transfer an aliquot to an NMR tube.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard one-pulse ¹⁹F experiment.
-
Relaxation Delay (D1): A sufficiently long delay to ensure full relaxation of all fluorine nuclei (typically 5 times the longest T₁ value, which should be determined experimentally). A value of 30 seconds is often a safe starting point.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply phasing and baseline correction to the acquired ¹⁹F NMR spectrum.
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V_sample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
V = Volume
-
-
Conclusion
The choice of the optimal analytical method for the quantitative analysis of this compound depends on the specific analytical needs.
-
HPLC-UV is a robust and widely available technique suitable for routine analysis.
-
GC-FID offers higher sensitivity for volatile compounds and is an excellent choice for purity analysis and detection of volatile impurities.
-
¹⁹F qNMR provides a highly specific and accurate method that can simplify sample preparation and avoid the need for an identical standard of the analyte, making it particularly valuable for complex matrices and for verifying the purity of reference standards.
By understanding the principles, experimental protocols, and performance characteristics of each technique, researchers can confidently select and implement the most appropriate method for their specific application in the development and production of pharmaceuticals and other fine chemicals.
Benchmarking the synthesis of 2,4,5-Trifluorobenzonitrile against other methods
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery and agrochemical development. The unique properties of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients. 2,4,5-Trifluorobenzonitrile is a key building block in the synthesis of a variety of fluorinated compounds, making the selection of an optimal synthetic route a critical consideration in the research and development pipeline.[1][2] This guide provides a comparative analysis of the most common methods for the synthesis of this compound, supported by experimental data to inform your selection process.
Method 1: Sandmeyer-like Reaction from 2,4,5-Trifluoroaniline
A robust and high-yielding method for the preparation of this compound involves a two-step, one-pot Sandmeyer-like reaction starting from 2,4,5-Trifluoroaniline. This process is characterized by its reliable performance and the high purity of the final product.[3]
The reaction proceeds in two main stages:
-
Diazotization: 2,4,5-Trifluoroaniline is treated with a nitrosating agent, such as nitrosylsulphuric acid, to form the corresponding diazonium salt.
-
Cyanation: The diazonium salt is then reacted with an alkali metal cyanide, like sodium cyanide, in the presence of a copper(I) cyanide catalyst to yield this compound.
This method has been shown to produce the target compound in high yield and purity, making it an attractive option for both laboratory-scale synthesis and potential scale-up.[3]
Method 2: Halogen Exchange (Halex) Reaction from 2,4-Dichloro-5-fluorobenzonitrile
The Halogen Exchange (Halex) reaction is a widely used industrial process for the synthesis of aryl fluorides.[4] In the context of this compound synthesis, this method involves the nucleophilic aromatic substitution of chlorine atoms with fluorine atoms on the 2,4-dichloro-5-fluorobenzonitrile starting material.
This reaction is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent, such as sulfolane or N,N-dimethylacetamide, using an alkali metal fluoride (e.g., potassium fluoride or a mixture with cesium fluoride) as the fluorine source. A phase transfer catalyst is crucial for facilitating the reaction, with various phosphonium salts being effective.[5] The yields for this method are generally good, and it can be a cost-effective route depending on the availability of the starting material.[5]
Method 3: Cyanation of 1-Bromo-2,4,5-trifluorobenzene
An alternative, though less favorable, approach is the direct cyanation of 1-Bromo-2,4,5-trifluorobenzene using copper(I) cyanide. This method, a variation of the Rosenmund-von Braun reaction, typically requires high reaction temperatures and can be performed in a solvent like N-methyl-pyrrolidone.
However, a significant drawback of this method is the formation of a highly contaminated product.[3] Extensive purification, often requiring column chromatography, is necessary to isolate the pure this compound, which can impact the overall efficiency and scalability of this route.[3]
Quantitative Data Comparison
The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for a direct comparison of their performance.
| Parameter | Sandmeyer-like Reaction | Halex Reaction | Cyanation of Bromo-derivative |
| Starting Material | 2,4,5-Trifluoroaniline | 2,4-Dichloro-5-fluorobenzonitrile | 1-Bromo-2,4,5-trifluorobenzene |
| Key Reagents | Nitrosylsulphuric acid, Sodium cyanide, Copper(I) cyanide | Potassium fluoride/Cesium fluoride, Phase transfer catalyst | Copper(I) cyanide |
| Solvent | Acetic acid, Water | Sulfolane, N,N-dimethylacetamide, N-methylpyrrolidone | N-methyl-pyrrolidone |
| Reaction Temp. | -10°C to 30°C | 175°C to 210°C | 170°C to 190°C |
| Reaction Time | ~1-2 hours | 5 to 14 hours | Several hours |
| Reported Yield | ~80%[3] | 66% - 76%[5] | Not specified, but product is impure[3] |
| Reported Purity | 92% (before distillation)[3] | up to 99.5% (after fractionation)[5] | Highly contaminated[3] |
Experimental Protocols
Sandmeyer-like Reaction from 2,4,5-Trifluoroaniline
-
Step 1: Diazotization
-
Dissolve 2,4,5-Trifluoroaniline (1.0 eq) in glacial acetic acid and cool the solution in an ice bath.
-
With stirring, add nitrosylsulphuric acid (1.05 eq).
-
Remove the ice bath and continue stirring for an additional hour at room temperature.[3]
-
-
Step 2: Cyanation
-
In a separate vessel, prepare a solution of sodium cyanide (5.3 eq) and copper(I) cyanide (0.1 eq) in water and cool it to 5°C.
-
With stirring, add the diazonium salt solution prepared in Step 1 to the cooled cyanide solution.
-
Maintain the pH in the neutral range by the simultaneous addition of an aqueous sodium carbonate solution.
-
After the addition is complete, stir the reaction mixture for approximately 15 minutes.
-
Extract the product with ethyl acetate.
-
The organic layers are combined, and the solvent is removed under reduced pressure to yield the crude product.[3]
-
Halex Reaction from 2,4-Dichloro-5-fluorobenzonitrile
-
Charge a glass autoclave with an alkali metal fluoride mixture (e.g., potassium fluoride/cesium fluoride 9:1, 2.2 eq), a phase transfer catalyst (e.g., n-butyltriphenylphosphonium bromide, 1.5 mol%), and a solvent (e.g., sulfolane).
-
Subject the mixture to incipient distillation to remove any residual water.
-
Add 2,4-dichloro-5-fluorobenzonitrile (1.0 eq) to the mixture.
-
Heat the reaction mixture with vigorous stirring to 200°C for approximately 9 hours.[5]
-
After the reaction is complete, cool the mixture and remove the reaction salt by filtration.
-
The mother liquor is then subjected to fractional distillation to isolate the pure this compound.[5]
Synthesis Method Selection Workflow
The choice of a synthetic method often depends on a variety of factors including the desired scale, purity requirements, and the availability of starting materials. The following diagram illustrates a logical workflow for selecting the most appropriate synthesis method for this compound.
Caption: Workflow for selecting a synthesis method for this compound.
References
- 1. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]
- 4. Halex process - Wikipedia [en.wikipedia.org]
- 5. CA2090768A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
A Comparative Study on Catalysts for the Synthesis of 2,4,5-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic methods for the synthesis of 2,4,5-Trifluorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The performance of different catalysts is evaluated based on reaction yield, conditions, and substrate scope, supported by experimental data from peer-reviewed literature and patents.
Performance Comparison of Catalytic Systems
The synthesis of this compound can be primarily achieved through three main catalytic routes: Halogen Exchange, Cyanation of Aryl Halides, and the Sandmeyer Reaction. The choice of catalyst within each route significantly impacts the efficiency and purity of the final product.
| Catalytic Route | Starting Material | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Halogen Exchange | 2,4-dichloro-5-fluorobenzonitrile | Tetraoctylphosphonium bromide / Rubidium fluoride | N-Methylpyrrolidone | 190 | 11 | 84 | [1] |
| 2,4-dichloro-5-fluorobenzonitrile | Octadecyltrimethylammonium chloride / Potassium fluoride/Cesium fluoride | Sulfolane | 205 | 5 | 66 | [1] | |
| 2,4-dichloro-5-fluorobenzonitrile | n-Butyltriphenylphosphonium bromide / Potassium fluoride/Cesium fluoride | Sulfolane | 200 | 9 | 76 | [1] | |
| Cyanation of Aryl Halide | 1-bromo-2,4,5-trifluorobenzene | Copper(I) cyanide (stoichiometric) | N-Methylpyrrolidone | 170-190 | Several | Not specified (highly contaminated product) | [2] |
| Aryl Bromide (general) | Pd₂(dba)₃ / Ligand (e.g., dppf) / K₄[Fe(CN)₆] | Dioxane/Water | 100 | 1 | 85-99 (general) | [3] | |
| Aryl Bromide (general) | NiCl₂(dppf) / Zn(CN)₂ / DABAL-Me₃ | DMF | 65 | 20 | 85 (general) | [4] | |
| Sandmeyer Reaction | 2,4,5-trifluoroaniline | NaNO₂ / H₂SO₄ then CuCN / NaCN | Acetic Acid / Water | 0-5 | Not specified | High Yield and Purity Claimed | [2] |
Experimental Protocols
Halogen Exchange using Phase Transfer Catalysis
This method involves the fluorine-for-chlorine exchange on 2,4-dichloro-5-fluorobenzonitrile using an alkali metal fluoride in the presence of a phase transfer catalyst.
Materials:
-
2,4-dichloro-5-fluorobenzonitrile
-
Rubidium fluoride (RbF)
-
Tetraoctylphosphonium bromide
-
N-Methylpyrrolidone (NMP)
Procedure:
-
To a stirred suspension of rubidium fluoride (11.3 g, 0.103 mol) and tetraoctylphosphonium bromide (1.7 g, 3 mol%) in N-methylpyrrolidone (20 g), add 2,4-dichloro-5-fluorobenzonitrile (13.6 g, 0.1 mol) at 100°C.
-
Heat the mixture with vigorous stirring to 190°C and maintain for 11 hours.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, the product, this compound, can be isolated from the reaction mixture by vacuum distillation and subsequent fractionation. An 84% yield can be expected.[1]
Cyanation of 1-bromo-2,4,5-trifluorobenzene (Copper-Catalyzed)
This traditional method, known as the Rosenmund-von Braun reaction, involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide.
Materials:
-
1-bromo-2,4,5-trifluorobenzene
-
Copper(I) cyanide (CuCN)
-
N-Methylpyrrolidone (NMP)
Procedure:
-
In a closed reaction vessel, heat a mixture of 1-bromo-2,4,5-trifluorobenzene and copper(I) cyanide in N-methylpyrrolidone at a temperature between 170°C and 190°C for several hours.[2]
-
After cooling, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous solution (e.g., ferric chloride or ammonia) to remove copper salts.
-
The organic layer is then dried and concentrated.
-
Purification by column chromatography is necessary to isolate the this compound from the resulting highly contaminated product mixture.[2]
Sandmeyer Reaction of 2,4,5-trifluoroaniline
This route involves the diazotization of 2,4,5-trifluoroaniline followed by a copper-catalyzed cyanation.
Materials:
-
2,4,5-trifluoroaniline
-
Nitrosylsulphuric acid
-
Acetic acid
-
Sodium cyanide (NaCN)
-
Copper(I) cyanide (CuCN)
-
Sodium carbonate solution (25% aqueous)
-
Ethyl acetate
Procedure:
-
Diazotization: Dissolve 2,4,5-trifluoroaniline (4.4 g, 30 mmol) in glacial acetic acid (25 ml) and cool in an ice bath. With stirring, add nitrosylsulphuric acid (4.5 g, 31.5 mmol). Remove the ice bath and continue stirring for an additional hour to form the diazonium salt solution.[2]
-
Cyanation: In a separate vessel, prepare a solution of sodium cyanide (7.8 g, 160 mmol) and copper(I) cyanide (0.3 g, 3 mmol) in water (40 ml) and cool to 5°C.
-
With stirring, add the previously prepared diazonium salt solution to the cyanide solution. Simultaneously, add a 25% aqueous solution of sodium carbonate (approximately 80 ml) to maintain the pH in the neutral range.
-
After the addition is complete, stir the reaction mixture for another 15 minutes.
-
Extract the mixture twice with 100 ml of ethyl acetate each time.
-
Combine the organic extracts and carefully distill off the solvent under reduced pressure to obtain this compound. This process is reported to yield a product of high purity.[2]
Signaling Pathways and Experimental Workflows
Halogen Exchange via Phase Transfer Catalysis
Caption: Phase transfer catalysis workflow for halogen exchange fluorination.
Catalytic Cycle for Cyanation of Aryl Halides
Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)
Caption: Simplified representation of copper-mediated cyanation.
Palladium-Catalyzed Cyanation
Caption: Catalytic cycle for palladium-catalyzed cyanation of an aryl bromide.
Nickel-Catalyzed Cyanation
References
- 1. CA2090768A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 2,4,5-Trifluorobenzonitrile: A Procedural Guide
Ensuring the safe and proper disposal of 2,4,5-Trifluorobenzonitrile is critical for laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the correct handling and disposal procedures for this compound. Adherence to these protocols will minimize risks and ensure compliance with safety regulations.
Key Safety and Hazard Information
This compound is a combustible liquid that can cause skin irritation. It may be harmful if swallowed, inhaled, or comes into contact with the skin.[1] Appropriate personal protective equipment (PPE) should be worn at all times when handling this chemical.
| Property | Value | Source |
| CAS Number | 98349-22-5 | [1][2][3] |
| Appearance | Colorless liquid | [4] |
| Flash Point | 83 °C (181.4 °F) - closed cup | [2] |
| Density | 1.373 g/mL at 25 °C | [2][4] |
| Storage Class | 10 - Combustible liquids | [2] |
Experimental Protocols
Personal Protective Equipment (PPE) Requirements:
Before beginning any work with this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Appropriate chemical-resistant gloves.[5]
-
Respiratory Protection: A NIOSH-approved respirator with a multi-purpose combination cartridge is recommended, especially when working outside of a fume hood.[2][5]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[5]
Spill Response Protocol:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the area.[1]
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spill.[1][6]
-
Collect Waste: Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[1][6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: Dispose of the container with the absorbed material as hazardous waste through an approved waste disposal plant.[1]
Disposal Procedures
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][6]
Step-by-Step Disposal Guide:
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It is incompatible with acids, bases, strong oxidizing agents, and strong bases.[1]
-
Containerize Waste:
-
Place liquid waste in a clearly labeled, sealed, and compatible container.
-
For solid waste contaminated with this compound (e.g., contaminated gloves, absorbent materials), place it in a separate, clearly labeled, sealed container.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and cool, dry area away from heat and ignition sources.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Empty Container Disposal:
Empty containers that held this compound must be treated as hazardous waste. These containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound 99 98349-22-5 [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. ossila.com [ossila.com]
- 5. This compound(98349-22-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for 2,4,5-Trifluorobenzonitrile
This guide provides crucial safety and logistical information for the handling and disposal of 2,4,5-Trifluorobenzonitrile, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.[1]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z.87.1 1989 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.[2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer broad short-term protection.[2] For prolonged contact or handling of larger quantities, consult the glove manufacturer's chemical resistance guide for the most suitable material. |
| Body Protection | Laboratory Coat | A Nomex® laboratory coat over cotton clothing is recommended.[2] The coat should be fully buttoned to cover as much skin as possible.[2] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot, including the heel, and have no perforations.[2] |
| Respiratory Protection | Air-Purifying Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if there is a risk of aerosol generation.[3][4] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.
-
Engineering Controls : Always handle this compound in a properly functioning chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Pre-Handling Inspection : Before use, inspect all PPE for integrity. Ensure containers of this compound are sealed and undamaged.
-
Dispensing : When dispensing the chemical, avoid generating mists or vapors.[4] Use appropriate tools (e.g., a calibrated pipette) to transfer the liquid.
-
During Operation : Keep the container tightly closed when not in use.[3][4][6] Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the handling area.[3][4]
-
Post-Handling : Wash hands and any exposed skin thoroughly after handling.[3][4][6] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First-Aid and Spill Response Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3][4][7] Remove contaminated clothing and wash it before reuse.[3][4] If skin irritation occurs or if you feel unwell, seek medical advice.[3][4] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3][4] If the person feels unwell, call a POISON CENTER or doctor.[3][4] |
| Ingestion | Rinse the mouth with water.[3][4] Call a POISON CENTER or doctor if you feel unwell.[3][4] |
| Minor Spill | Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[6] Remove all sources of ignition.[3][6] |
| Major Spill | Evacuate the area immediately. Contact your institution's environmental health and safety department and/or emergency services.[8] |
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.
-
Container Management : Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][6]
-
Disposal : Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4] Do not dispose of it down the drain or in the regular trash.
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
- 1. trimaco.com [trimaco.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound(98349-22-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
